3-(4-Chloro-2-methyl-phenyl)-propan-1-ol
Description
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Structure
3D Structure
Properties
Molecular Formula |
C10H13ClO |
|---|---|
Molecular Weight |
184.66 g/mol |
IUPAC Name |
3-(4-chloro-2-methylphenyl)propan-1-ol |
InChI |
InChI=1S/C10H13ClO/c1-8-7-10(11)5-4-9(8)3-2-6-12/h4-5,7,12H,2-3,6H2,1H3 |
InChI Key |
HEEUTFLEJHLHGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)CCCO |
Origin of Product |
United States |
An In-depth Technical Guide to 3-(4-Chloro-2-methyl-phenyl)-propan-1-ol: Synthesis, Characterization, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core properties of 3-(4-Chloro-2-methyl-phenyl)-propan-1-ol, a substituted aromatic alcohol with potential applications in medicinal chemistry and materials science. While this specific molecule is not extensively documented in publicly available literature, this document, grounded in established chemical principles and data from structurally related compounds, offers a robust framework for its synthesis, characterization, and exploration of its potential utility. We will delve into logical synthetic pathways, predict its physicochemical properties, and outline detailed analytical protocols for its characterization. Furthermore, we will explore its potential pharmacological relevance based on the bioactivity of related chlorophenyl moieties.
Introduction
Substituted phenylpropanols are a class of organic compounds that serve as versatile building blocks in the synthesis of a wide array of more complex molecules, including active pharmaceutical ingredients (APIs). The specific substitution pattern on the aromatic ring, in this case, a chloro and a methyl group, can significantly influence the molecule's steric and electronic properties, thereby affecting its reactivity and biological activity.[1] The presence of a chlorine atom, for instance, can enhance lipophilicity and metabolic stability, and in some cases, lead to a profound increase in biological potency.[2] The primary alcohol functional group provides a reactive handle for further chemical modifications, making 3-(4-Chloro-2-methyl-phenyl)-propan-1-ol a molecule of interest for drug discovery and development programs.[3] This guide aims to provide a detailed technical resource for researchers interested in this compound.
Physicochemical Properties
Due to the limited availability of experimental data for 3-(4-Chloro-2-methyl-phenyl)-propan-1-ol, the following properties are estimated based on data for structurally similar compounds such as 3-(4-chlorophenyl)propan-1-ol and 3-(2-methylphenyl)propan-1-ol.[3][4]
| Property | Predicted Value |
| CAS Number | 1260794-38-4 |
| Molecular Formula | C₁₀H₁₃ClO |
| Molecular Weight | 184.67 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | ~290-300 °C (at 760 mmHg) |
| Melting Point | Not applicable (liquid at room temp.) |
| Density | ~1.1 - 1.2 g/cm³ |
| Solubility | Soluble in organic solvents (e.g., ethanol, methanol, dichloromethane); sparingly soluble in water. |
| pKa | ~16-18 (for the alcohol proton) |
Synthesis and Manufacturing Considerations
The synthesis of 3-(4-Chloro-2-methyl-phenyl)-propan-1-ol can be approached through several established synthetic routes. Two plausible methods are detailed below.
Grignard Reaction Approach
A common and versatile method for the formation of carbon-carbon bonds is the Grignard reaction.[5] This approach would involve the reaction of a Grignard reagent derived from a substituted benzyl halide with an appropriate epoxide, followed by an acidic workup.
Step 1: Formation of the Grignard Reagent
-
To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (1.2 equivalents).
-
The entire apparatus should be under an inert atmosphere (e.g., nitrogen or argon).
-
Add a small crystal of iodine to activate the magnesium surface.
-
In the dropping funnel, place a solution of 4-chloro-2-methyl-1-(bromomethyl)benzene (1.0 equivalent) in anhydrous diethyl ether or tetrahydrofuran (THF).
-
Add a small portion of the halide solution to the magnesium turnings to initiate the reaction.
-
Once the reaction has started, add the remaining solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue stirring the mixture at room temperature until the magnesium is consumed.
Step 2: Reaction with Ethylene Oxide
-
Cool the freshly prepared Grignard reagent in an ice-salt bath.
-
Slowly bubble ethylene oxide gas through the Grignard reagent solution, or add a solution of ethylene oxide in anhydrous ether, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours.
Step 3: Work-up and Purification
-
Quench the reaction by carefully pouring the mixture over a mixture of crushed ice and a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield 3-(4-Chloro-2-methyl-phenyl)-propan-1-ol.
Caption: Grignard synthesis of 3-(4-Chloro-2-methyl-phenyl)-propan-1-ol.
Catalytic Hydrogenation Approach
An alternative route involves the catalytic hydrogenation of a corresponding unsaturated precursor, such as 3-(4-chloro-2-methyl-phenyl)propenal or a propiophenone derivative.[6] This method is often cleaner and can be more scalable for industrial production.
Step 1: Preparation of 3-(4-chloro-2-methyl-phenyl)propenal (Optional, if not commercially available)
-
This intermediate can be synthesized via a Claisen-Schmidt condensation between 4-chloro-2-methylbenzaldehyde and acetaldehyde in the presence of a base like sodium hydroxide.
Step 2: Catalytic Hydrogenation
-
In a high-pressure hydrogenation vessel, dissolve 3-(4-chloro-2-methyl-phenyl)propenal (1.0 equivalent) in a suitable solvent such as ethanol or ethyl acetate.
-
Add a catalytic amount of a hydrogenation catalyst, such as Palladium on carbon (Pd/C, 5-10 mol%) or Raney Nickel.
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-100 psi).
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) until the uptake of hydrogen ceases.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
Step 3: Work-up and Purification
-
Carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography.
Caption: Catalytic hydrogenation synthesis of the target compound.
Analytical Methodologies
A combination of chromatographic and spectroscopic techniques is essential for the comprehensive characterization and purity assessment of 3-(4-Chloro-2-methyl-phenyl)-propan-1-ol.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for assessing the purity and confirming the molecular weight of volatile compounds like the target molecule.[7]
-
GC System: Agilent 7890A or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 250 °C.
-
Oven Program:
-
Initial temperature: 70 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Detector: Mass range 40-500 amu, electron ionization (EI) at 70 eV.
Expected Fragmentation Pattern: The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 184 and 186 in a roughly 3:1 ratio, characteristic of a monochlorinated compound. Key fragmentation pathways would likely involve the loss of water (M-18), cleavage of the propyl chain, and benzylic cleavage.[8]
High-Performance Liquid Chromatography (HPLC)
HPLC is suitable for purity determination and quantification. Both normal-phase and reverse-phase methods can be developed.[9]
-
HPLC System: Waters Alliance e2695 or equivalent with a photodiode array (PDA) detector.
-
Column: C18 column (e.g., Waters SunFire C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Start with 40% acetonitrile, ramp to 90% acetonitrile over 15 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 220 nm and 254 nm.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is crucial for the structural elucidation of the molecule.[10]
-
δ 7.1-7.3 ppm (m, 3H): Aromatic protons.
-
δ 3.6-3.7 ppm (t, 2H): Methylene protons adjacent to the hydroxyl group (-CH₂OH).
-
δ 2.6-2.7 ppm (t, 2H): Benzylic methylene protons (-Ar-CH₂-).
-
δ 2.3 ppm (s, 3H): Methyl protons on the aromatic ring (-CH₃).
-
δ 1.8-1.9 ppm (m, 2H): Methylene protons of the propyl chain (-CH₂-CH₂-CH₂-).
-
δ 1.5-2.0 ppm (br s, 1H): Hydroxyl proton (-OH).
-
δ 138-142 ppm: Quaternary aromatic carbon attached to the propyl chain.
-
δ 134-136 ppm: Quaternary aromatic carbon attached to the methyl group.
-
δ 130-133 ppm: Quaternary aromatic carbon attached to the chlorine atom.
-
δ 125-130 ppm: Aromatic CH carbons.
-
δ 62-64 ppm: Methylene carbon attached to the hydroxyl group (-CH₂OH).
-
δ 32-34 ppm: Methylene carbon of the propyl chain.
-
δ 30-32 ppm: Benzylic methylene carbon (-Ar-CH₂-).
-
δ 19-21 ppm: Methyl carbon (-CH₃).
Caption: A typical workflow for the synthesis and characterization of the target molecule.
Potential Applications in Drug Discovery and Development
While specific biological activities of 3-(4-Chloro-2-methyl-phenyl)-propan-1-ol have not been reported, the structural motifs present in the molecule suggest several potential areas of pharmacological interest.
-
Antimicrobial and Anticancer Agents: Chlorophenyl derivatives are known to exhibit a wide range of biological activities, including antimicrobial and anticancer properties.[11][12] The lipophilicity imparted by the chloro and methyl groups could enhance cell membrane permeability, a desirable trait for many drug candidates.
-
Enzyme Inhibitors and Receptor Modulators: The aromatic ring can participate in π-stacking and hydrophobic interactions within the binding sites of enzymes and receptors.[3] The propanol side chain provides a flexible linker and a hydrogen bond donor/acceptor group, which can be crucial for target engagement.
-
Scaffold for Library Synthesis: This molecule can serve as a valuable starting material for the synthesis of a library of more complex compounds. The primary alcohol can be readily oxidized to an aldehyde or carboxylic acid, or converted to other functional groups, allowing for the exploration of a diverse chemical space.
Safety and Toxicology
No specific toxicity data for 3-(4-Chloro-2-methyl-phenyl)-propan-1-ol is currently available. As with any novel chemical compound, it should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Based on related compounds, it may be an irritant to the skin, eyes, and respiratory tract. A comprehensive toxicological assessment would be required before any in vivo studies.
Conclusion and Future Outlook
3-(4-Chloro-2-methyl-phenyl)-propan-1-ol is a synthetically accessible molecule with physicochemical properties that make it an interesting candidate for further investigation in medicinal chemistry and materials science. This technical guide provides a foundational understanding of its synthesis, characterization, and potential applications. Future research should focus on the experimental validation of the predicted properties, exploration of its biological activities through in vitro screening, and its utilization as a scaffold for the development of novel compounds with therapeutic potential. The methodologies outlined herein provide a clear roadmap for researchers to undertake such investigations.
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Photophysical and biological studies on structurally modified chlorophenyl-substituted pyrazolone derivatives. (n.d.). Retrieved from [Link]
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Determination of aromatic compounds by high-performance liquid chromatography with on-line photoreactor and peroxyoxalate chemiluminescence detection. (2007). PubMed. [Link]
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Synthesis, molecular docking and biological potentials of new 2-(4-(2-chloroacetyl) piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives. (2019). BMC. [Link]
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Separations of substituted benzenes and polycyclic aromatic hydrocarbons using normal- and reverse-phase high performance liquid chromatography with UiO-66 as the stationary phase. (n.d.). ResearchGate. [Link]
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Chemically bonded stationary phases that use synthetic hosts containing aromatic binding clefts: HPLC analysis of nitro-substituted polycyclic aromatic hydrocarbons. (n.d.). PNAS. [Link]
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Study of Biological Activities and ADMET-Related Properties of Novel Chlorinated N-arylcinnamamides. (2022). MDPI. [Link]
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3-(4-Chlorophenyl)Propan-1-ol. (n.d.). Sinochem Nanjing Corporation. [Link]
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3-Phenyl-2-propyn-1-ol | C9H8O | CID 123115. (n.d.). PubChem. [Link]
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Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. (n.d.). PMC. [Link]
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DETERMINATION OF AROMATIC ALCOHOLS IN BEER BY SOLID PHASE EXTRACTION AND DETECTION WITH GAS CHROMATOGRAPHY IN COMBINATION WITH MASS SPECTROMETRY (GC-MS) Part I. – Creation and validation of the analytical method. (n.d.). LabRulez GCMS. [Link]
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3-Phenyl-1-propanol. (n.d.). SpectraBase. [Link]
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1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (NP0000760). (n.d.). NP-MRD. [Link]
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Grignard Reaction. (n.d.). Retrieved from [Link]
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HPLC-033: Determination of Aromatic Hydrocarbons in Diesel Fuel by LC-RID According to ASTM D6591. (n.d.). Shimadzu. [Link]
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HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. (n.d.). SIELC Technologies. [Link]
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2-Methyl-3-(2-methylphenyl)propan-1-ol | C11H16O. (n.d.). PubChem. [Link]
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Determination of aromatic alcohols in beer using the solid phase extraction (SPE) followed by gas chromatography - mass spectrometry (GC-MS). Part II. (2025). ResearchGate. [Link]
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Mass spectral fragmentation pathway of phenylpropanoids. (n.d.). ResearchGate. [Link]
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Mass spectral fragmentation pattern of the underivatized halogenated phenylpiperazinopropanones under EI (70 eV) conditions. (n.d.). ResearchGate. [Link]
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Substitution of alcohols by N-nucleophiles via transition metal-catalyzed dehydrogenation. (n.d.). Retrieved from [Link]
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Utility of Comprehensive GC×GC Gas Chromatography in Finding Varietal Markers among Volatile Compounds in Non-Aromatic Red Wines. (2022). Fondazione Edmund Mach. [Link]
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Grignard Reagents For Addition To Aldehydes and Ketones. (2011). Master Organic Chemistry. [Link]
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Catalytic Hydrogenation of Aromatic Compounds in Aqueous Ethanol Solution without External Hydrogen. (n.d.). Retrieved from [Link]
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Comprehensive Technical Guide on 3-(4-Chloro-2-methyl-phenyl)-propan-1-ol: Structural Analysis, Synthesis, and Applications
Executive Summary
In modern medicinal chemistry and active pharmaceutical ingredient (API) development, bifunctional building blocks are critical for efficient synthetic routing. 3-(4-Chloro-2-methyl-phenyl)-propan-1-ol is a highly versatile intermediate that bridges the gap between transition-metal-catalyzed cross-coupling and nucleophilic substitution chemistry. This whitepaper provides an in-depth, field-proven guide to its physicochemical profiling, synthetic methodologies, and analytical validation, designed specifically for drug development professionals.
Chemical Identity & Physicochemical Profiling
Understanding the baseline physicochemical properties of a building block is the first step in predicting its behavior in both synthetic workflows and biological systems. The molecule features a primary alcohol for functionalization (e.g., etherification, oxidation, or conversion to a leaving group) and an aryl chloride that serves as a robust handle for Suzuki or Buchwald-Hartwig cross-coupling reactions.
Quantitative Structural Data
| Parameter | Specification |
| IUPAC Name | 3-(4-chloro-2-methylphenyl)propan-1-ol |
| CAS Number | 1260794-38-4[1],[2] |
| Molecular Formula | C10H13ClO[1],[2] |
| Molecular Weight | 184.66 g/mol [2] |
| Canonical SMILES | OCCCc1ccc(cc1C)Cl[2] |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 1 |
| Rotatable Bonds | 3 |
Synthetic Methodology & Workflow Causality
The most direct, high-yielding route to synthesize 3-(4-chloro-2-methylphenyl)propan-1-ol is the reduction of its corresponding carboxylic acid precursor, 3-(4-chloro-2-methylphenyl)propanoic acid.
Causality Behind Reagent Selection
While milder reducing agents like sodium borohydride (NaBH₄) are safer to handle, they lack the nucleophilic hydridic character required to reduce a carboxylate directly. Therefore, Lithium Aluminum Hydride (LiAlH₄) is the reagent of choice[3]. LiAlH₄ efficiently drives the reduction of the acid to the primary alcohol.
Crucial Optimization: The reaction must be strictly maintained between 0 °C and room temperature. Elevating the temperature (e.g., refluxing in THF) risks unwanted hydrodehalogenation of the 4-chloro substituent. For laboratories seeking greener, less hazardous alternatives to LiAlH₄, the carboxylic acid can be activated using S,S-di(pyridin-2-yl)carbonodithioate (DPDTC) to form an S-2-pyridyl thioester, which can then be safely reduced by NaBH₄ at room temperature[4].
Step-by-Step Protocol: LiAlH₄ Reduction (Self-Validating System)
-
Preparation: Flame-dry a 250 mL round-bottom flask under argon. Add anhydrous THF (50 mL) and LiAlH₄ (1.5 eq). Cool the suspension to 0 °C using an ice-water bath.
-
Addition: Dissolve 3-(4-chloro-2-methylphenyl)propanoic acid (1.0 eq) in anhydrous THF (20 mL). Add this solution dropwise over 30 minutes. Causality: Dropwise addition manages the highly exothermic evolution of hydrogen gas as the acid is initially deprotonated.
-
Reaction Tracking: Stir the mixture at room temperature for 2 hours. Validate reaction progress via Thin Layer Chromatography (TLC) using Hexanes:EtOAc (7:3). The disappearance of the UV-active baseline spot (acid) and the appearance of a higher Rf spot (alcohol) confirms conversion.
-
Quenching (The Fieser Method): Cool the reaction back to 0 °C. For every n grams of LiAlH₄ used, sequentially add n mL of distilled H₂O, n mL of 15% NaOH (aq), and 3n mL of H₂O. Causality: This specific stoichiometric quench is a self-validating safety standard. It forces the aluminum byproducts to precipitate as a dense, granular white solid rather than a gelatinous emulsion, preventing product entrapment and ensuring high recovery yields.
-
Isolation: Filter the granular salts through a pad of Celite. Wash the pad thoroughly with ethyl acetate. Concentrate the filtrate under reduced pressure to yield the crude product.
Synthetic workflow for 3-(4-chloro-2-methylphenyl)propan-1-ol via LiAlH4 reduction.
Analytical Validation Protocol
To ensure the integrity of the synthesized building block before downstream API integration, a rigorous analytical workflow is required.
-
¹H NMR (CDCl₃, 400 MHz): The most definitive proof of successful reduction is the emergence of a triplet at ~3.6 ppm (2H, -CH₂-OH) and the complete absence of the broad carboxylic acid peak (>10 ppm). The aromatic protons will appear as a multiplet around 7.0–7.2 ppm (3H), and the ortho-methyl group as a sharp singlet at ~2.3 ppm.
-
LC-MS Analysis: Electrospray ionization (ESI) of primary alcohols often results in the in-source loss of water. Look for the [M - H₂O + H]⁺ peak at m/z 167.0 alongside the expected [M+H]⁺ at m/z 185.0. Causality: The characteristic 3:1 isotopic ratio of the ³⁵Cl/³⁷Cl isotopes must be present in the mass spectrum to self-validate that the chloro substituent survived the reduction process intact.
Self-validating analytical workflow for compound verification.
Applications in Drug Development
When incorporated into a pharmacophore, 3-(4-chloro-2-methyl-phenyl)-propan-1-ol provides three distinct pharmacological advantages:
-
Metabolic Stability: The 4-chloro substitution acts as a metabolic shield. Unsubstituted phenyl rings are notoriously susceptible to para-hydroxylation by hepatic Cytochrome P450 (CYP) enzymes. By installing a heavy, electron-withdrawing chlorine atom at the para position, this metabolic liability is blocked, thereby increasing the biological half-life of the resulting API.
-
Steric Tuning & Target Affinity: The 2-methyl group is not merely structural; it introduces significant localized steric bulk. This ortho-substitution restricts the free rotation of the propyl chain relative to the aromatic plane. In structure-based drug design, this restricted conformational flexibility can be leveraged to lock the molecule into a bioactive conformation, reducing the entropic penalty upon binding to a target protein's hydrophobic pocket.
-
Lipophilic Linker: The 3-carbon chain provides optimal spatial flexibility between the rigid aryl ring and a target pharmacophore, allowing for fine-tuned interactions within deep receptor binding sites.
References
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[1] 1260794-38-4 | 3-(4-Chloro-2-methyl-phenyl)-propan-1-ol - AiFChem. AiFChem.
-
[2] Benzenepropanol, 4-chloro-2-methyl- | 1260794-38-4 | C10H13ClO | Appchem. Appchem.
-
[3] Reduction of carboxylic acids to alcohols. Quimica Organica.
-
[4] Synthesis of S,S-Di(pyridin-2-yl)carbonodithioate (DPDTC) for the Reduction of Carboxylic Acids - Organic Syntheses. Organic Syntheses.
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Synthesis Pathways and Mechanisms of 3-(4-Chloro-2-methylphenyl)propan-1-ol: A Technical Guide
Executive Summary
The compound 3-(4-chloro-2-methylphenyl)propan-1-ol is a critical aryl-aliphatic building block frequently utilized in the development of active pharmaceutical ingredients (APIs), including allosteric protein kinase modulators and GPCR ligands,[1]. The presence of the para-chloro and ortho-methyl substituents on the phenyl ring introduces specific electronic and steric constraints. Designing a scalable synthetic route requires strict attention to chemoselectivity—specifically, preventing the hydrodehalogenation of the aryl chloride bond during reduction steps.
This whitepaper details a highly optimized, three-step "Knoevenagel-Reduction" pathway. By prioritizing electrophilic reducing agents and controlled catalytic hydrogenation, this route ensures high atom economy, scalability, and structural integrity of the halogenated aromatic system.
Retrosynthetic Strategy & Pathway Selection
When approaching the synthesis of 3-(4-chloro-2-methylphenyl)propan-1-ol, several retrosynthetic disconnections are possible. The decision matrix below outlines the causality behind selecting the Knoevenagel-Reduction route over transition-metal-catalyzed cross-couplings.
Table 1: Quantitative Comparison of Synthetic Pathways
| Synthetic Pathway | Key Reagents / Catalysts | Est. Overall Yield | Chemoselectivity Risk | Scalability | Cost Efficiency |
| Knoevenagel-Reduction (Preferred) | Malonic acid, NiCl₂/NaBH₄, BH₃·THF | 65–75% | Low (Preserves Ar-Cl) | High | Excellent |
| Heck Cross-Coupling | Allyl alcohol, Pd(OAc)₂, PPh₃ | 40–50% | High (Ar-Cl activation) | Moderate | Poor (Pd cost) |
| Grignard Epoxide Opening | Ethylene oxide, Mg, THF | 50–60% | Moderate (Wurtz coupling) | Low (Toxicity) | Moderate |
Causality for Selection: The Heck coupling approach suffers from competing oxidative addition at the Ar-Cl bond, requiring expensive, highly specialized phosphine ligands to differentiate between aryl iodides/bromides and the aryl chloride. Conversely, the Knoevenagel condensation utilizes cheap, commercially available 4-chloro-2-methylbenzaldehyde. The subsequent reductions can be precisely tuned to leave the aryl chloride completely intact[2],[3].
Caption: Workflow and validation checkpoints for the synthesis of 3-(4-chloro-2-methylphenyl)propan-1-ol.
Mechanistic Deep-Dive & Causality
Organocatalytic Knoevenagel Condensation
The first step involves the condensation of 4-chloro-2-methylbenzaldehyde with malonic acid.
-
Causality of Reagents: Piperidine is used as an organocatalyst to form a highly reactive iminium ion intermediate with the aldehyde. This lowers the LUMO energy, accelerating nucleophilic attack by the malonate enolate. Pyridine acts as both a solvent and a weak base to facilitate the subsequent thermal decarboxylation, yielding the (E)-cinnamic acid derivative.
Chemoselective Alkene Hydrogenation
-
Causality of Reagents: Standard hydrogenation using Palladium on Carbon (Pd/C) under H₂ gas is explicitly avoided. Pd(0) readily inserts into the Ar-Cl bond, leading to catastrophic hydrodehalogenation. Instead, we utilize Nickel Boride (Ni₂B), generated in situ from nickel(II) chloride and sodium borohydride[3]. Ni₂B selectively reduces the conjugated alkene to an alkane without cleaving the aryl chloride, ensuring absolute chemoselectivity.
Electrophilic Carboxylic Acid Reduction
-
Causality of Reagents: To reduce the propanoic acid intermediate to the final propan-1-ol, Lithium Aluminum Hydride (LiAlH₄) is deemed too harsh, risking over-reduction or nucleophilic aromatic substitution (SₙAr) at the halogenated ring. Borane-THF (BH₃·THF) is selected because it acts as an electrophilic reducing agent. It coordinates with the electron-rich carbonyl oxygen of the carboxylic acid, forming a triacyloxyborane complex that rapidly undergoes intramolecular hydride transfer[2].
Caption: Mechanism of chemoselective carboxylic acid reduction by Borane-THF.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating specific In-Process Controls (IPCs) that allow the chemist to verify the success of the reaction in real-time.
Protocol 1: Synthesis of (E)-3-(4-Chloro-2-methylphenyl)acrylic acid
-
Setup: In a 500 mL round-bottom flask, dissolve 4-chloro-2-methylbenzaldehyde (1.0 eq, 15.4 g) and malonic acid (1.5 eq, 15.6 g) in pyridine (50 mL).
-
Catalysis: Add piperidine (0.1 eq, 1.0 mL) dropwise.
-
Reaction: Heat the mixture to 85 °C under a reflux condenser.
-
Validation Checkpoint 1 (Physical): Observe the reaction. The generation of CO₂ gas will cause steady bubbling. The reaction is physically complete when gas evolution entirely ceases (typically 4–6 hours).
-
Validation Checkpoint 2 (Analytical): Perform TLC (Hexanes:EtOAc 3:1). The UV-active aldehyde spot (Rf ~0.7) must be completely absent, replaced by a baseline spot (Rf ~0.1) corresponding to the carboxylic acid.
-
Workup: Cool to room temperature, pour into 200 mL of ice water, and acidify to pH 2 using 6M HCl. Filter the resulting white precipitate, wash with cold water, and dry in vacuo.
Protocol 2: Synthesis of 3-(4-Chloro-2-methylphenyl)propanoic acid
-
Setup: Dissolve the acrylic acid intermediate (1.0 eq, 19.6 g) in ethanol (200 mL) in a 1 L flask. Add NiCl₂·6H₂O (0.1 eq, 2.38 g)[3].
-
Reduction: Cool the flask to 0 °C. Carefully add NaBH₄ (3.0 eq, 11.3 g) in small portions over 30 minutes.
-
Validation Checkpoint 1 (Physical): Upon addition of NaBH₄, the solution will immediately turn pitch black due to the formation of the active Ni₂B catalyst, accompanied by H₂ gas evolution.
-
Reaction: Stir at room temperature for 2 hours.
-
Validation Checkpoint 2 (Analytical): Analyze via ¹H NMR (CDCl₃). The reaction is validated when the vinylic double-bond protons (doublets at δ 6.4 and 7.9 ppm) completely disappear, replaced by two aliphatic methylene multiplets at δ 2.5–3.0 ppm.
-
Workup: Filter the black suspension through a pad of Celite to remove the nickel catalyst. Concentrate the filtrate, acidify with 1M HCl, and extract with Ethyl Acetate. Dry over Na₂SO₄ and concentrate.
Protocol 3: Synthesis of 3-(4-Chloro-2-methylphenyl)propan-1-ol
-
Setup: Dissolve the propanoic acid intermediate (1.0 eq, 19.8 g) in anhydrous THF (150 mL) under an inert Nitrogen atmosphere. Cool to 0 °C.
-
Reduction: Slowly add a 1.0 M solution of BH₃·THF (2.0 eq, 200 mL) dropwise via an addition funnel[2].
-
Validation Checkpoint 1 (Physical): The initial addition will result in the stoichiometric release of exactly 1 equivalent of H₂ gas as the triacyloxyborane complex forms.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.
-
Quench & Validation Checkpoint 2 (Physical): Cool to 0 °C and carefully quench by adding Methanol (50 mL) dropwise. Self-Validation: Vigorous bubbling will occur as excess borane is destroyed. If no bubbling occurs, the borane was depleted, and the reaction may be incomplete.
-
Validation Checkpoint 3 (Analytical): Perform GC-MS on the organic layer. The system is validated when the molecular ion peak confirms the target mass (M⁺ = 184.06 for the ³⁵Cl isotope).
-
Workup: Concentrate the solvent, partition between EtOAc and saturated NaHCO₃, wash with brine, dry over MgSO₄, and evaporate to yield the pure 3-(4-chloro-2-methylphenyl)propan-1-ol as a clear viscous oil.
References
- EP2177510A1 - Allosteric protein kinase modulators - Google Patents Source: Google Patents URL
- CA2802313A1 - 1-hydroxyimino-3-phenyl-propanes - Google Patents Source: Google Patents URL
- Reduction of carboxylic acids to alcohols with borane (BH3)
- Source: oc-praktikum.
Sources
3-(4-Chloro-2-methyl-phenyl)-propan-1-ol: A Bifunctional Scaffold in Advanced Drug Discovery and Synthetic Methodology
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Identity: CAS 1260794-38-4 | Molecular Formula: C₁₀H₁₃ClO | Molecular Weight: 184.67 g/mol
Executive Summary: The Structural Rationale
In modern medicinal chemistry, the strategic selection of molecular building blocks dictates the pharmacokinetic and pharmacodynamic success of downstream drug candidates. 3-(4-Chloro-2-methyl-phenyl)-propan-1-ol is a highly specialized, bifunctional arylpropanol derivative that serves as a critical intermediate in both neuropharmacology and advanced synthetic methodology 1[1].
The structural architecture of this molecule is not arbitrary; it is engineered for specific causality in drug design:
-
Para-Chloro Substitution: Halogenation at the para position is a proven bioisosteric strategy to block oxidative metabolism (specifically CYP450-mediated para-hydroxylation), thereby extending the biological half-life of derived APIs. Furthermore, the chlorine atom enhances lipophilicity, which is essential for blood-brain barrier (BBB) penetration in neuroactive compounds.
-
Ortho-Methyl Substitution: The introduction of steric bulk adjacent to the alkyl tether restricts rotational degrees of freedom. This conformational constraint is critical for pre-organizing the pharmacophore into its bioactive conformation for receptor binding, and it provides exquisite stereocontrol in transition-metal-catalyzed reactions.
-
Propan-1-ol Tether: The terminal aliphatic hydroxyl group provides a versatile synthetic handle. It can be oxidized to an aldehyde or carboxylic acid, activated as a leaving group for nucleophilic amination, or converted into a sulfamate ester for intramolecular C-H insertion.
Mechanistic Utility in Medicinal Chemistry
Targeting Voltage-Gated Ion Channels (Analgesics and Antiarrhythmics)
The 3-arylpropan-1-ol scaffold is a recognized precursor for the synthesis of 3-amino-3-arylpropan-1-ol derivatives. These downstream compounds exhibit pronounced analgesic effects by acting as state-dependent modulators of voltage-gated ion channels 2[2]. Specifically, they demonstrate high binding affinity for the batrachotoxin (BTX) binding site on sodium channels (NaV) and the diltiazem binding site on L-type calcium channels (CaV). The ortho-methyl group of our target molecule locks the aryl ring perpendicular to the alkyl chain, optimizing the spatial geometry required to plug the ion channel pore.
Antimalarial Pharmacophores
Aryl amino alcohols derived from 3-arylpropanols have emerged as potent antimalarial agents. By converting the propanol tail into an epoxide and subsequently opening it with various amines, researchers have synthesized derivatives that inhibit the intraerythrocytic growth of Plasmodium falciparum with IC₅₀ values below 1.0 µM, rivaling chloroquine 3[3].
Fig 1. Synthetic divergence of 3-(4-Chloro-2-methylphenyl)propan-1-ol into constrained pharmacophores.
Advanced Synthetic Applications: Asymmetric C-H Amination
Beyond direct drug synthesis, 3-(4-Chloro-2-methyl-phenyl)-propan-1-ol is a premier substrate for evaluating novel catalytic methodologies, particularly Rhodium-catalyzed intramolecular C-H amination .
When converted to a sulfamate ester, the molecule undergoes an oxidative cyclization mediated by dirhodium tetracaprylate [Rh₂(oct)₄]. The reaction generates a highly reactive rhodium-nitrene intermediate that inserts into the tertiary or benzylic C-H bond 4[4]. The ortho-methyl group is the critical variable here: it sterically repels the rhodium catalyst during the transition state, forcing the insertion to occur with exquisite stereocontrol, yielding the anti-oxathiazinane product with diastereomeric ratios (dr) exceeding 12:15[5].
Fig 2. Catalytic cycle of Rh-mediated stereoselective C-H amination driven by steric constraints.
Quantitative Data Presentation
The table below summarizes the functional utility and performance metrics of 3-arylpropan-1-ol derivatives across various research domains.
| Derivative Class | Structural Modification | Primary Target / Application | Key Activity Metric | Reference |
| 3-Amino-3-arylpropan-1-ols | Amination at C3 | Voltage-gated Na⁺/Ca²⁺ Channels | High affinity (BTX/Diltiazem sites) | [EP1043306A2][2] |
| Aryl Amino Alcohols | Epoxidation / Ring-opening | Plasmodium falciparum | IC₅₀ < 1.0 µM | [Rasayan J. Chem.][3] |
| 3-Arylpropyl Sulfamates | Sulfamoylation of C1-OH | Asymmetric C-H Amination | >90% ee / 12-20:1 dr (anti) | [Org. Lett.][5] |
| Chlorophenylpropanols | Unmodified / Halogenated | Botrytis cinerea (Agrochemical) | Antifungal inhibition | [Veeprho][6] |
Experimental Protocols: Self-Validating Workflows
To ensure scientific integrity and reproducibility, the following protocols outline the exact methodologies for functionalizing 3-(4-Chloro-2-methyl-phenyl)-propan-1-ol into its highly reactive sulfamate ester, followed by its stereoselective C-H amination.
Protocol 1: Synthesis of 3-(4-Chloro-2-methylphenyl)propyl Sulfamate
Causality Check: Direct use of isolated sulfamoyl chloride is hazardous due to its explosive instability. This protocol utilizes an in situ generation method to ensure safety and high yield.
-
In Situ Electrophile Generation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve chlorosulfonyl isocyanate (CSI) (1.2 equiv) in anhydrous toluene at 0 °C. Add formic acid (1.2 equiv) dropwise. Stir for 15 minutes.
-
Mechanism: Formic acid attacks the isocyanate, triggering a decarboxylative cascade that releases CO and CO₂, safely generating sulfamoyl chloride in solution.
-
-
Substrate Addition: Dissolve 3-(4-Chloro-2-methyl-phenyl)-propan-1-ol (1.0 equiv) in anhydrous N,N-dimethylacetamide (DMA). Add this solution dropwise to the reaction mixture at 0 °C.
-
Mechanism: DMA serves a dual purpose as a polar aprotic solvent and an acid scavenger, driving the nucleophilic attack of the propanol oxygen onto the sulfonyl electrophile.
-
-
Quenching & Isolation: Allow the reaction to warm to room temperature and stir for 2 hours. Quench slowly with ice-cold water to hydrolyze any unreacted sulfamoyl chloride. Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the crude residue via flash column chromatography (Hexanes/EtOAc gradient) to yield the pure sulfamate ester as a crystalline solid.
Protocol 2: Rhodium-Catalyzed Intramolecular C-H Amination
Causality Check: The choice of oxidant and base is critical. Acetic acid is generated as a byproduct of the oxidant and will rapidly poison the rhodium catalyst if not scavenged by an insoluble base like MgO.
-
Reaction Setup: In a dry reaction tube, combine the synthesized 3-(4-Chloro-2-methylphenyl)propyl sulfamate (1.0 equiv), Rh₂(oct)₄ (2 mol%), and Magnesium Oxide (MgO) (2.3 equiv) in anhydrous dichloromethane (CH₂Cl₂).
-
Mechanism: Rh₂(oct)₄ provides the optimal balance of electron density and steric bulk to stabilize the metallanitrene. MgO acts as an insoluble, mild base that scavenges acetic acid without hydrolyzing the sulfamate ester.
-
-
Oxidation & Insertion: Add (Diacetoxyiodo)benzene [PhI(OAc)₂] (1.1 equiv) in one portion. Seal the tube and stir vigorously at 40 °C for 12 hours.
-
Mechanism: PhI(OAc)₂ oxidizes the sulfamate nitrogen, ejecting iodobenzene and forming the reactive rhodium-nitrene species. The ortho-methyl group of the substrate sterically dictates the trajectory of the C-H insertion, overwhelmingly favoring the anti diastereomer.
-
-
Workup & Isolation: Cool the reaction to room temperature. Filter the suspension through a short pad of Celite to remove the MgO salts and catalyst residues, washing the pad thoroughly with CH₂Cl₂.
-
Purification: Concentrate the filtrate and purify via silica gel chromatography to isolate the chiral oxathiazinane. Diastereomeric ratio (dr) should be verified via ¹H NMR integration of the benzylic protons.
References
- AiFChem. "1260794-38-4 | 3-(4-Chloro-2-methyl-phenyl)-propan-1-ol".
- Google Patents.
- Rasayan Journal of Chemistry.
- ACS Publications.
- PMC. "Rhodium-Catalyzed C–H Amination – An Enabling Method for Chemical Synthesis".
- Veeprho. "3-(4-Chlorophenyl)propan-1-ol | CAS 6282-88-8".
Sources
- 1. 1260794-38-4 | 3-(4-Chloro-2-methyl-phenyl)-propan-1-ol - AiFChem [aifchem.com]
- 2. EP1043306A2 - 3-amino-3-arylpropan-1-ol-derivates, their preparation and use - Google Patents [patents.google.com]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. Rhodium-Catalyzed C–H Amination – An Enabling Method for Chemical Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. veeprho.com [veeprho.com]
3-(4-Chloro-2-methyl-phenyl)-propan-1-ol CAS number and molecular weight
Comprehensive Technical Guide: 3-(4-Chloro-2-methylphenyl)propan-1-ol – Physicochemical Profiling, Synthesis, and Analytical Workflows
Executive Summary
In modern drug discovery and medicinal chemistry, bifunctional building blocks are the cornerstone of rational drug design. 3-(4-Chloro-2-methylphenyl)propan-1-ol is a highly versatile intermediate featuring an electron-rich aromatic system deactivated by a para-chloro substituent, paired with a flexible three-carbon aliphatic alcohol chain. This whitepaper provides an authoritative, in-depth analysis of its physicochemical properties (including its CAS number and molecular weight), outlines a self-validating synthetic methodology, and details the analytical workflows required to verify its structural integrity.
Physicochemical Profile & Structural Logic
Understanding the exact physicochemical parameters of a building block is critical for calculating reaction stoichiometry, predicting steric hindrance, and anticipating downstream pharmacokinetic properties when incorporated into an active pharmaceutical ingredient (API). The core identity of this compound is defined by its CAS Registry Number 1260794-38-4 and an exact molecular weight of 184.67 g/mol [1].
Table 1: Core Physicochemical Properties [1]
| Property | Value | Structural Significance |
| Chemical Name | 3-(4-Chloro-2-methylphenyl)propan-1-ol | Primary alcohol allows for facile oxidation, esterification, or halogenation. |
| CAS Number | 1260794-38-4 | Unique numerical identifier for regulatory and procurement tracking. |
| Molecular Formula | C10H13ClO | Dictates the precise isotopic mass for MS validation workflows. |
| Molecular Weight | 184.67 g/mol | Essential for accurate molarity calculations in stoichiometric reactions. |
| MDL Number | MFCD11848303 | Cross-reference identifier for chemical databases. |
| SMILES | OCCCc1ccc(Cl)cc1C | Defines the 3-carbon linker and ortho-methyl/para-chloro orientation. |
Rational Synthesis & Mechanistic Causality
The most direct route to synthesize 3-(4-chloro-2-methylphenyl)propan-1-ol is via the reduction of its corresponding carboxylic acid, 3-(4-chloro-2-methylphenyl)propanoic acid[2]. However, the presence of the aryl chloride demands strict chemoselectivity.
Expertise & Causality in Reagent Selection: Novice chemists often default to strong, unselective hydrides like Lithium Aluminum Hydride (LiAlH4) for carboxylic acid reductions. However, under reflux conditions, LiAlH4 poses a severe risk of hydrodehalogenation—accidentally cleaving the crucial carbon-chlorine bond on the aromatic ring. To prevent this, Borane-Tetrahydrofuran (BH3·THF) is the superior choice[3]. Borane acts as an electrophilic reducing agent; it reacts rapidly with the electron-rich oxygen atoms of the carboxylic acid to form a trialkyl borate intermediate, completely ignoring the electron-deficient aryl chloride.
Step-by-Step Methodology: Chemoselective Reduction
-
Preparation: Flame-dry a 250 mL round-bottom flask under an argon atmosphere to exclude moisture, which violently decomposes borane. Add 3-(4-chloro-2-methylphenyl)propanoic acid (10.0 mmol) and dissolve in 50 mL of anhydrous THF.
-
Thermal Control: Chill the reaction vessel to 0 °C using an ice-water bath. Causality: Borane reduction is highly exothermic; thermal control prevents solvent boil-off and suppresses side-reactions.
-
Reagent Addition: Dropwise add BH3·THF (1.0 M in THF, 15.0 mL, 1.5 eq) over 30 minutes.
-
Reaction Progression: Remove the ice bath and stir at room temperature for 4 hours.
-
Self-Validating Quench: Carefully quench the reaction by adding methanol (10 mL) dropwise. Self-Validation: The cessation of effervescence (H2 gas evolution) serves as a visual, real-time validation that all excess borane has been safely destroyed.
-
Workup: Concentrate the mixture in vacuo, partition between Ethyl Acetate (50 mL) and 1M HCl (50 mL), and wash the organic layer with brine. Dry over anhydrous Na2SO4.
-
Purification: Isolate the pure alcohol via flash column chromatography (Silica gel, Hexanes:EtOAc 8:2).
Fig 1. Chemoselective synthetic workflow for 3-(4-Chloro-2-methylphenyl)propan-1-ol.
Analytical Workflows & Self-Validating Systems
To guarantee the integrity of the synthesized batch, the molecular weight of 184.67 g/mol must be analytically verified[1]. A robust Liquid Chromatography-Mass Spectrometry (LC-MS) protocol acts as a self-validating system by cross-referencing chromatographic purity with exact isotopic mass.
Step-by-Step Methodology: LC-MS Verification
-
Sample Preparation: Dissolve 1 mg of the purified product in 1 mL of HPLC-grade Methanol.
-
Chromatography: Inject 2 µL onto a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm). Run a gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid) from 5% to 95% ACN over 5 minutes.
-
Mass Spectrometry (ESI+): Operate the mass spectrometer in positive electrospray ionization mode.
-
Data Interpretation (Self-Validation):
-
Isotopic Signature: Because the molecule contains exactly one chlorine atom, the mass spectrum must display a distinct 3:1 ratio between the M and M+2 peaks (reflecting ^35Cl and ^37Cl natural abundance).
-
Ionization Behavior: Primary aliphatic alcohols rarely show a strong [M+H]+ peak due to rapid in-source fragmentation. Instead, validate the structure by identifying the water-loss peak [M+H−H2O]+ at m/z 167.06 and the sodium adduct [M+Na]+ at m/z 207.05 . This predictable fragmentation inherently validates the presence of the terminal hydroxyl group.
-
Fig 2. Self-validating analytical workflow for molecular weight and purity confirmation.
Applications in Drug Development
The 4-chloro-2-methylphenyl moiety is a privileged pharmacophore in neuropharmacology. When linked via a propanol chain, 3-(4-Chloro-2-methylphenyl)propan-1-ol serves as an ideal precursor for synthesizing complex polycyclic systems, such as 2,3,4,5-tetrahydro-1H-[1,4]diazepino[1,7-a]indole derivatives[4]. These derivatives are highly potent and selective 5-HT (serotonin) receptor ligands, which are critical in modulating central nervous system pathways for the treatment of psychiatric and neurological disorders[4]. The terminal alcohol allows for facile conversion into a leaving group (via mesylation or halogenation), enabling rapid coupling to core indole or diazepine scaffolds.
References
-
Title: US6734301B2 - 2,3,4,5-Tetrahydro-1H-[1,4]diazepino[1,7-a]indole compounds Source: Google Patents URL: (Cited as[4])
-
Title: Synthesis of (S)-N-Boc-3-Amino-2-Arylpropanol from Optically Active β-Amino Esters Source: ResearchGate URL: [Link] (Cited as[2])
-
Title: Kinetic resolution of primary alcohols having remote stereogenic centers: lipase mediated kinetic resolution of (±)-3-chloro-3-arylpropanols Source: ResearchGate URL: [Link] (Cited as[3])
Sources
Strategic Utilization of 3-(4-Chloro-2-methylphenyl)propan-1-ol in Advanced Chemical Synthesis
Executive Summary
In the landscape of modern organic synthesis, the strategic selection of molecular building blocks dictates the efficiency, scalability, and functional diversity of downstream drug and agrochemical discovery. 3-(4-Chloro-2-methylphenyl)propan-1-ol (CAS: 1260794-38-4) represents a highly privileged, bifunctional intermediate[1]. It combines a sterically tuned, electron-withdrawing aryl halide core with a flexible three-carbon aliphatic tether terminating in a primary hydroxyl group. This architectural combination makes it an indispensable precursor for generating complex 3-arylpropylamine pharmacophores (common in monoamine reuptake inhibitors) and aryloxy-ether scaffolds utilized in next-generation agrochemicals.
This technical guide deconstructs the upstream synthesis and downstream derivatization of this intermediate, providing field-proven methodologies, mechanistic causality, and self-validating experimental protocols.
Molecular Architecture & Physicochemical Profile
The utility of 3-(4-chloro-2-methylphenyl)propan-1-ol stems from its orthogonal reactivity. The primary alcohol acts as a versatile nucleophile or can be activated into an electrophile, while the aryl chloride remains inert under standard aliphatic transformations but can be engaged in transition-metal-catalyzed cross-coupling reactions if required.
Table 1: Quantitative Physicochemical Data
| Property | Value / Description |
| Chemical Name | 3-(4-Chloro-2-methylphenyl)propan-1-ol |
| CAS Registry Number | 1260794-38-4 |
| Molecular Formula | C₁₀H₁₃ClO |
| Molecular Weight | 184.67 g/mol |
| Structural Features | 1,2,4-Trisubstituted benzene; primary aliphatic alcohol |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 1 |
| Primary Reactivity Centers | -OH (Nucleophilic substitution/activation)Ar-Cl (Cross-coupling potential) |
Upstream Synthetic Methodology: The Logic of Assembly
The de novo synthesis of 3-(4-chloro-2-methylphenyl)propan-1-ol from commercially available 4-chloro-2-methylbenzaldehyde requires a sequence that elongates the carbon chain while strictly preserving the aryl chloride moiety.
Mechanistic Pathway
-
Horner-Wadsworth-Emmons (HWE) Olefination: The reaction of the starting aldehyde with triethyl phosphonoacetate yields the corresponding (E)-acrylate. The HWE reaction is chosen over a standard Wittig reaction because the phosphonate carbanion is more nucleophilic, yielding exclusively the thermodynamically favored (E)-alkene, and the water-soluble diethyl phosphate byproduct simplifies purification[2].
-
Chemoselective Hydrogenation: Reducing the conjugated alkene without triggering the hydrodehalogenation of the Ar-Cl bond is the most critical step. Standard Palladium on Carbon (Pd/C) is notorious for cleaving aryl chlorides. Therefore, Platinum Dioxide (PtO₂ - Adams' catalyst) or highly dispersed Pt single-atom catalysts are mandated to achieve absolute chemoselectivity for the C=C bond[3].
-
Ester Reduction: The saturated ester is reduced to the primary alcohol using Diisobutylaluminum hydride (DIBAL-H) or Lithium Aluminum Hydride (LiAlH₄).
Synthetic pathway of 3-(4-Chloro-2-methylphenyl)propan-1-ol from the benzaldehyde precursor.
Protocol: Chemoselective Hydrogenation & Reduction
Note: This protocol is designed as a self-validating system to ensure the integrity of the Ar-Cl bond.
Step 1: Hydrogenation of the Acrylate
-
Dissolve 10.0 mmol of ethyl (E)-3-(4-chloro-2-methylphenyl)acrylate in 30 mL of absolute ethanol.
-
Add 0.05 equivalents of PtO₂. Causality: PtO₂ provides rapid alkene reduction at atmospheric pressure while remaining inert toward the deactivated aryl chloride, preventing the generation of des-chloro impurities.
-
Purge the reaction flask with N₂, then backfill with H₂ gas (1 atm) via a balloon. Stir vigorously at 25°C.
-
Validation Checkpoint: Monitor hydrogen uptake. The reaction is complete when exactly 1 equivalent of H₂ is consumed (typically 2-4 hours). TLC (10% EtOAc/Hexanes) will show a slight shift in Rf and the disappearance of UV activity associated with the conjugated system.
-
Filter through a pad of Celite to remove the catalyst and concentrate in vacuo.
Step 2: Reduction to the Alcohol
-
Dissolve the crude propanoate in anhydrous THF (20 mL) and cool to 0°C under N₂.
-
Dropwise add 2.2 equivalents of a 1.0 M solution of DIBAL-H in hexanes. Causality: DIBAL-H at 0°C cleanly reduces the ester to the alcohol without over-reacting with the aromatic ring.
-
Validation Checkpoint: Stir for 1 hour. Quench carefully with saturated aqueous Rochelle's salt (potassium sodium tartrate). The formation of a distinct, easily separable biphasic mixture validates the successful breakdown of the aluminum emulsion.
-
Extract with ethyl acetate, dry over Na₂SO₄, and concentrate to yield the pure 3-(4-chloro-2-methylphenyl)propan-1-ol.
Downstream Derivatization: Expanding the Scaffold
Once synthesized, the primary alcohol serves as an anchor for divergent synthesis. The two most prominent pathways are nucleophilic amination (for pharmaceuticals) and Williamson ether synthesis (for agrochemicals).
Pathway Divergence
-
Amination: The hydroxyl group is converted into a mesylate (using MsCl/Et₃N). The mesylate is a superior leaving group compared to halides for this specific substrate, as it avoids the harsh, acidic conditions of PBr₃ which can cause unwanted side reactions. Subsequent displacement with secondary amines yields active pharmaceutical ingredients (APIs).
-
Williamson Ether Synthesis: Deprotonation of the alcohol with Sodium Hydride (NaH) generates a highly nucleophilic alkoxide that readily attacks alkyl or aryl halides via an Sₙ2 mechanism[4].
Downstream derivatization workflows for pharmaceutical and agrochemical scaffold generation.
Protocol: Williamson Ether Synthesis
This protocol details the conversion of the intermediate into a complex ether, a fundamental transformation in agrochemical development[4].
-
Alkoxide Formation: In a flame-dried flask under N₂, suspend 1.2 equivalents of NaH (60% dispersion in mineral oil) in anhydrous DMF (10 mL). Cool to 0°C.
-
Dropwise add a solution of 3-(4-chloro-2-methylphenyl)propan-1-ol (5.0 mmol) in DMF (5 mL).
-
Causality & Validation: NaH is utilized because the byproduct is hydrogen gas. The irreversible evolution of H₂ drives the equilibrium completely to the alkoxide. Validation Checkpoint: Stir until the bubbling strictly ceases (approx. 30 minutes), confirming total deprotonation.
-
Electrophilic Attack: Add 1.1 equivalents of the desired alkyl/aryl halide (e.g., an activated fluorobenzene for SₙAr, or a primary alkyl bromide for Sₙ2).
-
Warm to room temperature and stir for 4 hours.
-
Validation Checkpoint: Quench with cold water. Extract with diethyl ether. TLC should show the complete disappearance of the highly polar alcohol spot and the emergence of a non-polar ether spot near the solvent front.
References
-
[2] Wikipedia Contributors. "Horner–Wadsworth–Emmons reaction." Wikipedia, The Free Encyclopedia. Available at:[Link]
-
[4] Wikipedia Contributors. "Williamson ether synthesis." Wikipedia, The Free Encyclopedia. Available at:[Link]
-
[3] SciSpace Literature. "FeOx-supported platinum single-atom and pseudo-single-atom catalysts for chemoselective hydrogenation of functionalized." SciSpace. Available at:[Link]
Sources
Executive Summary
The compound 3-(4-Chloro-2-methyl-phenyl)-propan-1-ol is a highly versatile aryl propanol building block utilized extensively in medicinal chemistry, agrochemical development, and materials science[1]. As a bifunctional scaffold, it combines a sterically and electronically tuned aromatic ring with a reactive aliphatic alcohol chain. This whitepaper provides an in-depth technical analysis of the structural rationale behind this specific substitution pattern, the chemoselective methodologies required for its synthesis from its propanoic acid precursor[2], and the downstream derivatization strategies used to generate bioactive analogs.
Structural Rationale & Analog Design
In drug discovery, the precise arrangement of substituents on an aromatic ring dictates both the pharmacodynamics (target binding) and pharmacokinetics (metabolic stability) of the final active pharmaceutical ingredient (API).
-
The 4-Chloro Substituent: The chlorine atom at the para position serves a dual purpose. First, it acts as a metabolic shield, blocking rapid para-hydroxylation by Cytochrome P450 enzymes in the liver. Second, it enhances the overall lipophilicity of the molecule, driving hydrophobic interactions within target receptor pockets.
-
The 2-Methyl Substituent: Positioned ortho to the propyl chain, the methyl group introduces a deliberate steric clash. This restricts the rotational freedom of the propan-1-ol linker, locking the molecule into a narrower set of conformations. This "conformational pre-organization" reduces the entropic penalty upon binding to a target.
-
The Propan-1-ol Linker: The three-carbon chain provides an optimal spatial distance between the lipophilic aromatic anchor and the terminal functional group. The terminal hydroxyl group serves as a synthetic handle for etherification, oxidation, or conversion into a leaving group.
Analog Design & Structural Variations
To optimize Structure-Activity Relationships (SAR), several derivatives of this core scaffold are routinely synthesized:
-
Halogen Swaps: Replacing the 4-chloro group with a 4-fluoro or 4-trifluoromethyl (CF3) group modulates electron density. CF3 derivatives offer extreme metabolic stability but introduce significant steric bulk.
-
Chain Homologation: Shortening the chain to an ethan-1-ol or extending it to a butan-1-ol alters the spatial vector of the terminal functional group, which is critical for probing the depth of receptor binding pockets.
Synthetic Methodologies: The Borane-THF Paradigm
The most reliable synthetic route to 3-(4-chloro-2-methylphenyl)propan-1-ol is the reduction of commercially available 3-(4-chloro-2-methylphenyl)propanoic acid [2].
The Causality of Reagent Selection: While Lithium Aluminum Hydride (LiAlH 4 ) is a powerful reducing agent, it is highly nucleophilic and can cause unintended reductive dehalogenation of the aryl chloride, especially at elevated temperatures[3]. To circumvent this, Borane-Tetrahydrofuran (BH 3 ·THF) is the reagent of choice[4].
Borane acts as a Lewis acid, selectively coordinating to the electron-rich carbonyl oxygen of the carboxylic acid[5]. This coordination activates the carbonyl carbon for an intramolecular hydride transfer, generating hydrogen gas and a triacyloxyborane intermediate. Because borane is electrophilic rather than nucleophilic, the aryl chloride bond remains completely untouched, resulting in exquisite chemoselectivity[6].
Caption: Mechanistic pathway of the chemoselective Borane-THF reduction of a carboxylic acid.
Quantitative Data & Reagent Profiling
The selection of reducing agents and the physicochemical properties of the resulting derivatives dictate the downstream workflow. The tables below summarize these critical parameters.
Table 1: Comparative Analysis of Reducing Agents for Aryl Propanoic Acids
| Reducing Agent | Reactivity | Chemoselectivity (Aryl Chloride) | Primary Byproducts | Suitability for this Scaffold |
| LiAlH 4 | Very High | Low (Risk of dehalogenation) | Aluminum salts | Poor |
| NaBH 4 | Low | High | None (Fails to reduce acids) | Ineffective |
| BH 3 ·THF | High | High (Preserves Ar-Cl bond) | Borate esters, H 2 gas | Optimal |
Table 2: Physicochemical Properties of Core Intermediates
| Compound | Molecular Weight | LogP (est.) | H-Bond Donors | H-Bond Acceptors |
| 3-(4-Chloro-2-methylphenyl)propanoic acid | 198.65 g/mol | ~2.8 | 1 | 2 |
| 3-(4-Chloro-2-methylphenyl)propan-1-ol | 184.66 g/mol | ~3.1 | 1 | 1 |
| 1-Bromo-3-(4-chloro-2-methylphenyl)propane | 247.56 g/mol | ~4.5 | 0 | 0 |
Experimental Protocols
The following protocols are designed as self-validating systems, ensuring that physical observations (e.g., gas evolution, TLC shifts) confirm the mechanistic progress of the reaction.
Protocol 1: Chemoselective Reduction to 3-(4-Chloro-2-methylphenyl)propan-1-ol
Objective: Reduce the carboxylic acid to a primary alcohol without cleaving the aryl chloride bond.
-
Preparation & Purging: Flame-dry a round-bottom flask and flush with Argon. Dissolve 3-(4-chloro-2-methylphenyl)propanoic acid (1.0 eq) in anhydrous THF to achieve a 0.5 M concentration. Cool the mixture to 0 °C using an ice bath.
-
Causality: Cooling is critical to control the exothermic acid-base reaction and the rapid evolution of hydrogen gas upon borane addition.
-
-
Borane Addition: Add BH 3 ·THF (1 M solution in THF, 1.5 eq) dropwise over 30 minutes via a syringe pump[4].
-
Causality: Dropwise addition prevents thermal runaway and manages the H 2 off-gassing rate.
-
-
Propagation: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 4–6 hours. Monitor via TLC (Hexanes/EtOAc 7:3) until the starting material ( Rf≈0.2 ) is fully consumed and the product spot ( Rf≈0.5 ) is dominant.
-
Quenching (Critical Step): Cool the mixture back to 0 °C. Cautiously add methanol dropwise until effervescence ceases.
-
Workup: Partition the mixture between Ethyl Acetate and 1M HCl. Wash the organic layer with brine, dry over anhydrous Na 2 SO 4 , and concentrate under reduced pressure to yield the crude alcohol.
Protocol 2: Downstream Derivatization via Appel Reaction
Objective: Convert the primary alcohol into a versatile alkyl bromide (1-bromo-3-(4-chloro-2-methylphenyl)propane) for subsequent cross-coupling or amination.
-
Initiation: Dissolve the synthesized propan-1-ol (1.0 eq) and Carbon tetrabromide (CBr 4 , 1.2 eq) in anhydrous Dichloromethane (DCM) at 0 °C.
-
Activation: Add Triphenylphosphine (PPh 3 , 1.2 eq) in small portions over 15 minutes.
-
Causality: PPh 3 reacts with CBr 4 to form the highly electrophilic phosphonium intermediate. Adding it in portions controls the exotherm and minimizes the formation of unwanted ether side-products. Furthermore, this method avoids strongly acidic conditions (like HBr) which could degrade sensitive functional groups in more complex analogs.
-
-
Propagation: Stir at room temperature for 2 hours.
-
Purification: Concentrate the reaction mixture to a slurry. Precipitate the triphenylphosphine oxide (TPPO) byproduct by adding cold hexanes. Filter the solid TPPO, and purify the filtrate via silica gel chromatography (100% Hexanes) to yield the pure alkyl bromide.
Caption: Synthetic workflow from the propanoic acid precursor to downstream bioactive API derivatives.
References
-
[1] Title: 1260794-38-4 | 3-(4-Chloro-2-methyl-phenyl)-propan-1-ol - AiFChem Source: aifchem.com URL:
-
[2] Title: CAS 879-75-4 | Sigma-Aldrich Source: sigmaaldrich.com URL:
-
[5] Title: Reduction of carboxylic acids to alcohols with borane (BH3) - Master Organic Chemistry Source: masterorganicchemistry.com URL:
-
[6] Title: Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis - PMC Source: nih.gov URL:
-
[4] Title: Borane Reductions (using BH3.THF or BH3.Me2S, BMS) - Organic Synthesis Source: organic-synthesis.com URL:
-
[3] Title: Reduction with Metal Hydrides | Chem-Station Int. Ed. Source: chem-station.com URL:
Sources
- 1. 1260794-38-4 | 3-(4-Chloro-2-methyl-phenyl)-propan-1-ol - AiFChem [aifchem.com]
- 2. CAS 879-75-4 | Sigma-Aldrich [sigmaaldrich.com]
- 3. Reduction with Metal Hydrides | Chem-Station Int. Ed. [en.chem-station.com]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Synthetic Utility of 3-(4-Chloro-2-methyl-phenyl)-propan-1-ol
Introduction: A Versatile Building Block in Modern Organic Synthesis
3-(4-Chloro-2-methyl-phenyl)-propan-1-ol is a substituted aromatic alcohol with significant potential as a versatile intermediate in organic synthesis. Its structure is characterized by a propanol chain attached to a benzene ring, which is further functionalized with a chloro and a methyl group. This combination of a primary alcohol and a substituted aromatic ring makes it a valuable precursor for the synthesis of a wide range of more complex molecules, particularly in the fields of medicinal chemistry and materials science.[1][2] The presence of the chlorine atom and the methyl group on the aromatic ring provides steric and electronic handles that can be exploited to influence reaction outcomes and to serve as points for further functionalization.[3]
The primary alcohol group is a key reactive site, amenable to a variety of transformations including oxidation, esterification, etherification, and conversion to alkyl halides. These transformations convert the alcohol into other important functional groups, thereby expanding its utility as a molecular scaffold. This guide provides detailed protocols for several fundamental transformations of 3-(4-Chloro-2-methyl-phenyl)-propan-1-ol, offering insights into the experimental design and the chemical principles that underpin these synthetic routes. The protocols are designed to be robust and adaptable, serving as a foundation for researchers and drug development professionals exploring the synthetic applications of this compound.
Oxidation to 3-(4-Chloro-2-methyl-phenyl)-propanal
The oxidation of primary alcohols to aldehydes is a cornerstone of organic synthesis. Aldehydes are valuable intermediates due to their reactivity towards nucleophiles, making them key precursors for the formation of carbon-carbon bonds and other functional groups. The challenge in this transformation is to prevent over-oxidation to the corresponding carboxylic acid. This protocol utilizes pyridinium chlorochromate (PCC), a mild and selective oxidizing agent for this purpose.
Protocol: PCC-Mediated Oxidation
-
Reaction Setup: To a dry, 250 mL round-bottom flask equipped with a magnetic stir bar, add pyridinium chlorochromate (PCC) (1.5 equivalents) and dichloromethane (DCM) (100 mL). The flask should be under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: In a separate flask, dissolve 3-(4-Chloro-2-methyl-phenyl)-propan-1-ol (1.0 equivalent) in 20 mL of dry DCM.
-
Reaction: Add the solution of the alcohol dropwise to the stirred suspension of PCC at room temperature. The reaction mixture will turn dark and thick.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-3 hours).
-
Workup: Upon completion, dilute the reaction mixture with 100 mL of diethyl ether and stir for 15 minutes.
-
Purification: Pass the mixture through a short plug of silica gel, eluting with diethyl ether.
-
Solvent Removal: Concentrate the filtrate under reduced pressure to yield the crude aldehyde.
-
Final Purification: If necessary, purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Causality and Experimental Insights
-
Choice of Oxidant: PCC is chosen for its mildness and selectivity in oxidizing primary alcohols to aldehydes without significant over-oxidation to the carboxylic acid, which can occur with stronger oxidizing agents like potassium permanganate or chromic acid.
-
Solvent: Dichloromethane is an excellent solvent for this reaction as it is inert to the oxidizing agent and effectively solubilizes the starting material.
-
Inert Atmosphere: While not strictly necessary for all PCC oxidations, an inert atmosphere helps to prevent any potential side reactions, especially if the starting material or product is sensitive to air or moisture.
-
Purification: The silica plug filtration is a rapid method to remove the chromium byproducts. Further column chromatography ensures high purity of the final aldehyde.
Workflow Diagram
Caption: PCC Oxidation Workflow
Expected Analytical Data for 3-(4-Chloro-2-methyl-phenyl)-propanal
| Analysis | Expected Result |
| ¹H NMR (CDCl₃) | δ 9.8 (t, 1H, CHO), 7.1-7.3 (m, 3H, Ar-H), 2.9 (t, 2H, Ar-CH₂), 2.8 (t, 2H, CH₂CHO), 2.3 (s, 3H, Ar-CH₃) |
| IR (thin film) | ~1725 cm⁻¹ (C=O stretch) |
| Mass Spec (EI) | M⁺ peak corresponding to C₁₀H₁₁ClO |
Esterification to 3-(4-Chloro-2-methyl-phenyl)-propyl Acetate
Esterification is a fundamental reaction in organic synthesis, often used to protect hydroxyl groups or to synthesize biologically active molecules, as the ester functional group is a common feature in many pharmaceuticals. The following protocol describes a straightforward esterification using acetic anhydride and pyridine.
Protocol: Acetic Anhydride-Mediated Esterification
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 3-(4-Chloro-2-methyl-phenyl)-propan-1-ol (1.0 equivalent) in pyridine (10 volumes).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add acetic anhydride (1.2 equivalents) to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitoring: Monitor the reaction by TLC for the disappearance of the starting alcohol.
-
Workup: Pour the reaction mixture into a separatory funnel containing 1 M HCl and extract with ethyl acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude ester by column chromatography (hexane/ethyl acetate gradient).
Causality and Experimental Insights
-
Reagents: Acetic anhydride is the acylating agent, and pyridine serves as both the solvent and a base to neutralize the acetic acid byproduct, driving the reaction to completion.
-
Temperature Control: The initial cooling to 0 °C is to control the exothermic reaction upon addition of acetic anhydride.
-
Aqueous Workup: The HCl wash removes the pyridine. The sodium bicarbonate wash removes any unreacted acetic anhydride and acetic acid. The brine wash helps to remove residual water from the organic layer.
Workflow Diagram
Sources
How to use 3-(4-Chloro-2-methyl-phenyl)-propan-1-ol as a starting material
An Application Guide to the Synthetic Utility of 3-(4-Chloro-2-methyl-phenyl)-propan-1-ol
Introduction
3-(4-Chloro-2-methyl-phenyl)-propan-1-ol is a substituted aromatic primary alcohol that serves as a versatile and valuable building block in modern organic synthesis. Its structure, featuring a reactive primary hydroxyl group and a sterically defined aromatic ring with chloro and methyl substituents, offers multiple avenues for chemical modification. This guide provides detailed application notes and robust protocols for the transformation of this starting material into a variety of key chemical intermediates. The derivatives, including aldehydes, carboxylic acids, alkyl halides, ethers, and esters, are of significant interest to researchers in medicinal chemistry and materials science, potentially serving as precursors to novel therapeutic agents and functional materials. The protocols herein are designed to be clear, reproducible, and are supported by mechanistic insights and established chemical principles.
PART 1: CORE DIRECTIVE: A Guide to Synthetic Transformations
This document is structured to provide a logical flow from the foundational aspects of handling the starting material to its advanced synthetic applications. It begins with critical safety information, followed by detailed, step-by-step protocols for key chemical transformations. Each section is designed to be self-contained, offering both the practical "how-to" and the theoretical "why" behind each experimental choice.
Critical Safety and Handling Precautions
Before commencing any experimental work, it is imperative to conduct a thorough risk assessment. While specific toxicity data for 3-(4-Chloro-2-methyl-phenyl)-propan-1-ol is not widely available, it is prudent to handle it with the care afforded to all laboratory chemicals.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[1][2]
-
Ventilation: All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of any potential vapors.
-
Reagent Handling: Many of the reagents outlined in these protocols, such as oxalyl chloride, thionyl chloride, and strong acids/bases, are corrosive, toxic, and/or moisture-sensitive. Consult the specific Safety Data Sheet (SDS) for each reagent before use.[1][2]
-
Waste Disposal: Dispose of all chemical waste in accordance with local and institutional regulations.
PART 2: SCIENTIFIC INTEGRITY & LOGIC: Protocols and Mechanistic Insights
The following protocols are presented as robust starting points for the synthetic manipulation of 3-(4-Chloro-2-methyl-phenyl)-propan-1-ol. They are based on well-established and reliable transformations in organic chemistry.
Oxidation Reactions: Accessing Aldehyde and Carboxylic Acid Derivatives
The primary alcohol moiety is readily oxidized to either an aldehyde or a carboxylic acid, depending on the chosen reagent and reaction conditions. These carbonyl compounds are cornerstone functional groups in organic synthesis.
The aldehyde is a key intermediate for subsequent reactions such as reductive amination, Wittig reactions, and aldol condensations. Mild oxidation conditions are required to prevent over-oxidation to the carboxylic acid.
Protocol 2.1.1a: Swern Oxidation
The Swern oxidation is a highly reliable and mild method for converting primary alcohols to aldehydes using dimethyl sulfoxide (DMSO) activated by oxalyl chloride at low temperatures.[2]
-
Principle: The reaction proceeds via the formation of an alkoxysulfonium salt, which upon treatment with a hindered base like triethylamine, undergoes an intramolecular elimination to yield the aldehyde, dimethyl sulfide, and triethylammonium chloride.[2]
-
Experimental Protocol:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (Nitrogen or Argon), add anhydrous dichloromethane (DCM, 10 mL) and cool to -78 °C using a dry ice/acetone bath.
-
Slowly add oxalyl chloride (1.5 equiv.) to the stirred DCM.
-
Follow with the dropwise addition of anhydrous DMSO (2.5 equiv.), ensuring the internal temperature remains below -60 °C. Stir for 15 minutes.
-
Add a solution of 3-(4-Chloro-2-methyl-phenyl)-propan-1-ol (1.0 equiv.) in a minimal amount of anhydrous DCM dropwise, maintaining the temperature at -78 °C. Stir for 45 minutes.
-
Add triethylamine (5.0 equiv.) dropwise. The mixture may become thick. Stir for an additional 30 minutes at -78 °C.
-
Remove the cooling bath and allow the reaction to warm to room temperature.
-
Quench the reaction with water (20 mL). Transfer to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers and wash sequentially with 1 M HCl (20 mL), saturated aqueous NaHCO₃ solution (20 mL), and brine (20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude aldehyde can be purified by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient).
-
For applications requiring the corresponding carboxylic acid, a stronger oxidizing agent is employed.
Protocol 2.1.2a: Jones Oxidation
The Jones reagent (chromic acid in acetone) is a powerful oxidizing agent that efficiently converts primary alcohols to carboxylic acids.
-
Principle: The chromium(VI) species oxidizes the primary alcohol first to an aldehyde, which is then further oxidized in the aqueous acidic medium to the carboxylic acid.
-
Experimental Protocol:
-
Dissolve 3-(4-Chloro-2-methyl-phenyl)-propan-1-ol (1.0 equiv.) in acetone (15 mL) in a round-bottom flask and cool to 0 °C in an ice bath.
-
Prepare the Jones reagent by dissolving chromium trioxide (CrO₃) in concentrated sulfuric acid and water (a standard formulation can be found in established organic chemistry literature).
-
Add the Jones reagent dropwise to the stirred alcohol solution at 0 °C. The color will change from orange to green/blue.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Quench the reaction by adding isopropanol until the orange color disappears.
-
Remove the acetone under reduced pressure.
-
Add water (30 mL) and extract the product with ethyl acetate (3 x 30 mL).
-
Wash the combined organic layers with brine (2 x 20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude carboxylic acid.
-
The product can be purified by recrystallization or column chromatography.
-
Halogenation: Converting the Hydroxyl Group to a Halide
The conversion of the alcohol to an alkyl halide transforms the hydroxyl group into a good leaving group, opening up possibilities for nucleophilic substitution reactions.
Protocol 2.2.1a: Synthesis of 1-Bromo-3-(4-chloro-2-methyl-phenyl)-propane using PBr₃
-
Principle: Phosphorus tribromide reacts with the alcohol to form a phosphite ester intermediate, which is then displaced by a bromide ion in an Sₙ2 reaction.
-
Experimental Protocol:
-
To a solution of 3-(4-Chloro-2-methyl-phenyl)-propan-1-ol (1.0 equiv.) in anhydrous diethyl ether (15 mL) at 0 °C under an inert atmosphere, add phosphorus tribromide (PBr₃, 0.4 equiv.) dropwise with stirring.
-
After the addition, allow the mixture to warm to room temperature and then heat to reflux for 3 hours.
-
Cool the reaction mixture to 0 °C and quench by slowly adding water.
-
Separate the organic layer and wash it with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude alkyl bromide.
-
Purify by vacuum distillation or column chromatography.
-
Ether and Ester Formation
The hydroxyl group can also be used to form C-O bonds, leading to ethers and esters, which are common motifs in bioactive molecules.
Protocol 2.3.1a: Williamson Ether Synthesis of 1-(3-Methoxypropyl)-4-chloro-2-methylbenzene
-
Principle: The alcohol is first deprotonated with a strong base to form an alkoxide, which then acts as a nucleophile to displace a halide from a suitable alkyl halide.
-
Experimental Protocol:
-
In a round-bottom flask, suspend sodium hydride (NaH, 1.2 equiv., 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF, 10 mL) under an inert atmosphere.
-
Add a solution of 3-(4-Chloro-2-methyl-phenyl)-propan-1-ol (1.0 equiv.) in anhydrous THF (5 mL) dropwise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add methyl iodide (1.5 equiv.) and heat the reaction mixture to reflux for 4-6 hours.
-
Cool to room temperature and quench carefully with water.
-
Extract the product with diethyl ether (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify by column chromatography.
-
Protocol 2.3.2a: Fischer Esterification to Synthesize 3-(4-Chloro-2-methyl-phenyl)-propyl acetate
-
Principle: This is a classic acid-catalyzed equilibrium reaction between an alcohol and a carboxylic acid.[1] Using the carboxylic acid as the solvent drives the reaction to completion.
-
Experimental Protocol:
-
In a round-bottom flask, dissolve 3-(4-Chloro-2-methyl-phenyl)-propan-1-ol (1.0 equiv.) in glacial acetic acid (10 equiv.).
-
Add a catalytic amount of concentrated sulfuric acid (0.1 equiv.).
-
Heat the mixture to reflux for 4-8 hours.
-
Cool to room temperature and pour the mixture into a beaker of ice water.
-
Extract the product with ethyl acetate (3 x 30 mL).
-
Carefully wash the combined organic layers with saturated aqueous NaHCO₃ solution until gas evolution ceases, then wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the ester.
-
Purify by column chromatography.
-
PART 3: VISUALIZATION & FORMATTING
Data Presentation
Table 1: Summary of Synthetic Transformations
| Starting Material | Product | Transformation | Reagent(s) | Expected Yield Range |
| 3-(4-Chloro-2-methyl-phenyl)-propan-1-ol | 3-(4-Chloro-2-methyl-phenyl)-propanal | Swern Oxidation | (COCl)₂, DMSO, Et₃N | 80-95% |
| 3-(4-Chloro-2-methyl-phenyl)-propan-1-ol | 3-(4-Chloro-2-methyl-phenyl)-propanoic acid | Jones Oxidation | CrO₃, H₂SO₄, Acetone | 70-85% |
| 3-(4-Chloro-2-methyl-phenyl)-propan-1-ol | 1-Bromo-3-(4-chloro-2-methyl-phenyl)-propane | Bromination | PBr₃ | 75-90% |
| 3-(4-Chloro-2-methyl-phenyl)-propan-1-ol | 1-(3-Methoxypropyl)-4-chloro-2-methylbenzene | Williamson Ether | NaH, CH₃I | 60-80% |
| 3-(4-Chloro-2-methyl-phenyl)-propan-1-ol | 3-(4-Chloro-2-methyl-phenyl)-propyl acetate | Fischer Esterification | CH₃COOH, H₂SO₄ | 65-85% |
Note: Yields are estimates based on general literature for these reaction types and may require optimization for this specific substrate.
Experimental Workflows and Mechanisms
Caption: Synthetic pathways from the starting alcohol.
Caption: Simplified mechanism of the Swern oxidation.
References
-
El Rayes, S. M., et al. (2020). Newly synthesized 3-(4-chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells. RSC Advances, 10, 8825. Available from: [Link]
-
Organic Syntheses. Benzenepropanal, α-methyl-. Available from: [Link]
-
Chen, J., Lin, J.-H., & Xiao, J.-C. (2018). Halogenation through Deoxygenation of Alcohols and Aldehydes. The Journal of Organic Chemistry, 83(11), 6031-6038. Available from: [Link]
-
Chemguide. esterification - alcohols and carboxylic acids. Available from: [Link]
-
Organic Chemistry Portal. Ether synthesis by etherification (alkylation). Available from: [Link]
-
Organic Chemistry Portal. Ester synthesis by esterification. Available from: [Link]
Sources
Application Note: Advanced Purification Protocols for 3-(4-Chloro-2-methyl-phenyl)-propan-1-ol
Executive Summary & Chemical Significance
3-(4-Chloro-2-methyl-phenyl)-propan-1-ol (CAS: 1260794-38-4) is a highly versatile bifunctional building block frequently utilized in medicinal chemistry and agrochemical development. The molecule features a terminal primary alcohol—an ideal handle for etherification, oxidation, or conversion into a leaving group—paired with a chloro-substituted aromatic ring primed for transition-metal-catalyzed cross-coupling reactions.
Achieving high purity (>99.5%) of this intermediate is critical, as trace regioisomeric impurities (e.g., 3-chloro or 5-chloro isomers) or unreacted starting materials can severely compromise downstream synthetic yields and pharmacological profiling. This application note details three scalable, self-validating purification methodologies based on the compound's specific physicochemical profile.
Physicochemical Profiling & Purification Causality
To design an effective purification strategy, we must first analyze the thermodynamic and chromatographic behavior of the target molecule. The primary alcohol dictates strong hydrogen-bonding interactions, while the hydrophobic aryl chloride moiety dominates partitioning in aqueous systems.
Table 1: Quantitative Physicochemical Profile
| Property | Value | Chromatographic/Purification Implication |
| Molecular Formula | C₁₀H₁₃ClO | Defines the target mass for LC-MS tracking (m/z 184.06). |
| Molecular Weight | 184.66 g/mol | Low MW; highly volatile under deep vacuum. |
| LogP (Predicted) | ~2.9 - 3.1 | Strong retention on C18 Reversed-Phase media. |
| Boiling Point (Atmospheric) | ~270 - 285 °C | High risk of thermal dehydration/oxidation at 760 mmHg. |
| Boiling Point (Vacuum) | ~125 - 135 °C at 2 mmHg | High-vacuum distillation is mandatory for thermal stability. |
| H-Bond Donors/Acceptors | 1 / 1 | Susceptible to peak tailing on bare silica without proper modifiers. |
The Causality of the Strategy
-
Normal-Phase Flash Chromatography is selected for medium-scale (1–10 g) crude mixtures. The separation exploits the polarity differential between the primary alcohol and non-polar byproducts.
-
High-Vacuum Distillation is the method of choice for large-scale (>10 g) purification. Because aryl propanols degrade at their atmospheric boiling points, applying a deep vacuum lowers the boiling point to a thermodynamically safe range [3].
-
Preparative Reversed-Phase HPLC (RP-HPLC) is reserved for final polishing (<1 g). While silica resolves compounds by functional group polarity, RP-HPLC resolves structural isomers based on subtle differences in hydrophobic surface area [2].
Purification Decision Workflow
The following logic tree dictates the selection of the purification method based on batch scale and purity requirements.
Figure 1: Decision matrix for the purification of 3-(4-Chloro-2-methyl-phenyl)-propan-1-ol based on scale.
Detailed Experimental Protocols
Protocol A: Normal-Phase Flash Chromatography (Medium Scale)
Mechanistic Rationale: This technique, established by Still et al. [1], relies on competitive adsorption. The analyte's hydroxyl group binds strongly to the silanol (Si-OH) groups of the stationary phase. Ethyl acetate (EtOAc) acts as a hydrogen-bond acceptor in the mobile phase, dynamically displacing the analyte to ensure sharp elution bands.
Self-Validating Control: Real-time TLC monitoring using Potassium Permanganate (KMnO₄) stain. The primary alcohol will rapidly reduce the Mn(VII) to Mn(IV), appearing as a bright yellow spot on a purple background, validating the presence of the product even if UV absorbance at 254 nm is weak.
Step-by-Step Methodology:
-
Column Preparation: Pack a glass column with 40–63 μm silica gel (approx. 30 g of silica per 1 g of crude mixture). Equilibrate with 100% Hexanes.
-
Sample Loading: Dissolve the crude mixture in a minimum volume of Dichloromethane (DCM) and apply evenly to the top of the silica bed. Add a 1 cm protective layer of clean sea sand.
-
Elution Gradient: Apply positive air pressure to maintain a flow rate of ~2.0 inches/min [1]. Follow the gradient outlined in Table 2.
-
Fraction Collection: Collect 20 mL fractions. Spot fractions on a silica TLC plate, elute with 80:20 Hexanes/EtOAc, and visualize via UV (254 nm) and KMnO₄ stain (target Rf ≈ 0.35).
-
Concentration: Pool fractions containing the pure product and concentrate under reduced pressure at 35 °C to yield a colorless to pale-yellow viscous oil.
Table 2: Optimized Flash Chromatography Gradient
| Column Volumes (CV) | % Hexanes | % Ethyl Acetate | Purpose |
| 0 - 2 | 95 | 5 | Elution of non-polar impurities (e.g., unreacted arenes). |
| 2 - 5 | 85 | 15 | Migration of the target compound band. |
| 5 - 8 | 75 | 25 | Elution of 3-(4-Chloro-2-methyl-phenyl)-propan-1-ol. |
| 8 - 10 | 50 | 50 | Column flush for highly polar byproducts. |
Protocol B: High-Vacuum Fractional Distillation (Large Scale)
Mechanistic Rationale: Distillation separates compounds based on vapor pressure differentials. Because the target compound contains a reactive primary alcohol, heating it above 200 °C at atmospheric pressure risks dehydration (forming the corresponding substituted allylbenzene) or oxidation. Applying a high vacuum (<2 mmHg) lowers the boiling point to a thermodynamically safe regime [3].
Self-Validating Control: A stabilized vapor temperature at the distillation head, combined with a constant vacuum reading, confirms that a singular, pure component is transitioning to the vapor phase.
Step-by-Step Methodology:
-
Apparatus Setup: Assemble a short-path distillation apparatus equipped with a Vigreux column, a cow-type receiving flask, and a high-vacuum pump with a liquid nitrogen cold trap.
-
Degassing: Transfer the crude oil to the distillation flask with a magnetic stir bar. Apply vacuum slowly at room temperature to degas residual solvents (e.g., DCM or EtOAc from extraction).
-
Heating: Submerge the flask in an oil bath. Gradually increase the bath temperature to 150 °C while maintaining a vacuum of 1–2 mmHg.
-
Fractionation:
-
Fore-run: Collect any distillate boiling below 110 °C (typically low-molecular-weight impurities or residual solvents).
-
Main Fraction: The target 3-(4-Chloro-2-methyl-phenyl)-propan-1-ol will distill at a head temperature of approximately 125–135 °C at 2 mmHg. Collect this fraction in a pre-weighed receiving flask.
-
-
Cooling: Backfill the system with inert Argon gas before cooling to prevent oxidation of the hot distillate.
Protocol C: Preparative Reversed-Phase HPLC (Polishing & Isomer Separation)
Mechanistic Rationale: When structural isomers (e.g., 3-chloro-2-methylphenyl vs. 4-chloro-2-methylphenyl) co-elute on normal-phase silica, RP-HPLC is required. The separation is driven by the hydrophobic interaction between the C18 stationary phase and the analyte. Acetonitrile (MeCN) is chosen over Methanol as the organic modifier due to its lower viscosity and superior dipole-dipole selectivity for halogenated aromatics [2].
Self-Validating Control: Mass-directed fraction collection (MDAP). The fraction collector is triggered exclusively when the quadrupole MS detects the [M+H-H₂O]⁺ ion (m/z 167.0) or the [M+Na]⁺ adduct (m/z 207.0), ensuring absolute target fidelity.
Step-by-Step Methodology:
-
System Preparation: Equip the preparative HPLC with a C18 column (e.g., 250 x 21.2 mm, 5 μm). Set the column oven to 25 °C.
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Milli-Q Water.
-
Solvent B: 0.1% Formic Acid in Acetonitrile.
-
-
Sample Injection: Dissolve the semi-pure sample in 1:1 MeCN/Water (max concentration 50 mg/mL). Filter through a 0.45 μm PTFE syringe filter. Inject up to 2 mL per run.
-
Gradient Execution: Run the gradient detailed in Table 3 at a flow rate of 20 mL/min.
-
Recovery: Lyophilize the collected fractions to remove water and acetonitrile, yielding the target compound as a high-purity (>99.5%) material.
Table 3: RP-HPLC Polishing Gradient
| Time (min) | % Solvent A (Water) | % Solvent B (MeCN) | Curve |
| 0.0 | 70 | 30 | Isocratic hold (Equilibration) |
| 2.0 | 70 | 30 | Isocratic hold (Sample loading) |
| 15.0 | 20 | 80 | Linear ramp (Target elution window) |
| 17.0 | 5 | 95 | Column wash |
| 20.0 | 70 | 30 | Re-equilibration |
References
-
Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923-2925. URL: [Link]
-
Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (1997). Practical HPLC Method Development (2nd ed.). John Wiley & Sons. URL: [Link]
-
Furniss, B. S., Hannaford, A. J., Smith, P. W. G., & Tatchell, A. R. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. URL: [Link]
Application Note: 3-(4-Chloro-2-methyl-phenyl)-propan-1-ol in the Synthesis of 1-(3-(4-Chloro-2-methylphenyl)propyl)piperidine (1-CMPP)
Target Audience: Researchers, medicinal chemists, and drug development professionals. Focus: Synthetic methodology, mechanistic causality, and pharmacological application of a novel Sigma-1 receptor antagonist.
Executive Summary & Scientific Rationale
The development of novel therapeutics for neuropathic pain and neurodegenerative disorders has increasingly focused on the Sigma-1 receptor (Sig-1R) , a unique ligand-operated chaperone protein located at the mitochondria-associated endoplasmic reticulum membrane (MAM) [1]. Antagonism of Sig-1R has been shown to modulate calcium signaling, suppress ER stress, and provide robust antinociceptive and neuroprotective effects [2].
This application note details the synthesis and validation of 1-(3-(4-chloro-2-methylphenyl)propyl)piperidine (1-CMPP) , a potent dual Sigma-1/Histamine H3 receptor antagonist [3]. The synthesis relies on the critical building block 3-(4-chloro-2-methyl-phenyl)-propan-1-ol .
Mechanistic Causality: Why this Intermediate?
The structural architecture of 1-CMPP requires a highly specific pharmacophore: a lipophilic aromatic ring separated from a basic amine by a precise spatial linker.
-
Electronic Insulation: The electron-donating methyl group and electron-withdrawing chlorine atom on the phenyl ring dictate the electronic environment of the aryl system. However, the 3-carbon aliphatic linker of 3-(4-chloro-2-methyl-phenyl)-propan-1-ol insulates the terminal hydroxyl group from these inductive effects, allowing it to undergo standard aliphatic nucleophilic substitution kinetics.
-
Spatial Geometry: The 3-carbon propyl chain provides the exact conformational flexibility required to span the distance between the primary hydrophobic binding pocket and the aspartate residue (Asp126) in the Sig-1R binding site[4].
Experimental Protocols: A Self-Validating Workflow
The conversion of the primary alcohol to the target piperidine derivative is achieved via a two-step sequence: activation of the hydroxyl group followed by nucleophilic displacement. Every step is designed with built-in in-process controls (IPCs) to ensure a self-validating system.
Step 1: Synthesis of 3-(4-chloro-2-methylphenyl)propyl 4-methylbenzenesulfonate (Tosylation)
Causality: Direct halogenation (e.g., using SOCl₂ or PBr₃) can generate strong Lewis/Brønsted acids that may induce unwanted side reactions. Tosylation provides an excellent leaving group under mild, base-catalyzed conditions, preserving the integrity of the alkyl chain.
Reagents & Materials:
-
3-(4-chloro-2-methyl-phenyl)-propan-1-ol (1.0 eq, 10 mmol)
-
p-Toluenesulfonyl chloride (TsCl) (1.2 eq, 12 mmol)
-
Pyridine (2.0 eq, 20 mmol)
-
Dichloromethane (DCM) (Anhydrous, 50 mL)
Methodology:
-
Initiation: Dissolve the alcohol in anhydrous DCM under an inert N₂ atmosphere. Cool the reaction flask to 0 °C using an ice bath to control the exothermic nature of the addition.
-
Reagent Addition: Add pyridine dropwise, followed by the portion-wise addition of TsCl.
-
Propagation & IPC: Stir the mixture at room temperature for 4 hours.
-
Self-Validation Check: Monitor via TLC (Hexane:EtOAc 4:1). The reaction is deemed complete upon the total disappearance of the alcohol spot (Rf ≈ 0.3) and the emergence of a new UV-active spot (Rf ≈ 0.6).
-
-
Workup: Quench the reaction with 1N HCl (20 mL) to neutralize excess pyridine. Extract the organic layer, wash with saturated NaHCO₃ and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude tosylate is used directly in the next step to prevent degradation.
Step 2: Synthesis of 1-(3-(4-chloro-2-methylphenyl)propyl)piperidine (1-CMPP)
Causality: Acetonitrile (MeCN) is selected as a polar aprotic solvent to selectively accelerate the Sₙ2 kinetics by leaving the piperidine nucleophile unsolvated. Potassium carbonate (K₂CO₃) acts as a mild, heterogeneous acid scavenger to drive the equilibrium forward without inducing elimination (E2) side reactions.
Reagents & Materials:
-
Crude Tosylate Intermediate (1.0 eq, ~10 mmol)
-
Piperidine (1.5 eq, 15 mmol)
-
Potassium Carbonate (K₂CO₃) (2.0 eq, 20 mmol)
-
Acetonitrile (MeCN) (50 mL)
Methodology:
-
Initiation: Suspend the crude tosylate and K₂CO₃ in MeCN. Add piperidine dropwise at room temperature.
-
Thermal Activation: Reflux the mixture at 80 °C for 8 hours.
-
IPC & Validation:
-
Self-Validation Check: Analyze via LC-MS. Completion is confirmed by the absence of the tosylate mass peak and the appearance of the target mass[M+H]⁺ = 252.1.
-
-
Workup & Purification: Filter off the inorganic salts. Evaporate the MeCN, dissolve the residue in EtOAc, and wash with water. Extract the organic layer with 1N HCl to protonate the product (moving it to the aqueous layer), wash the aqueous layer with EtOAc to remove organic impurities, then basify the aqueous layer with 2N NaOH to pH > 10. Extract the free base back into EtOAc, dry, and concentrate.
Data Presentation
Quantitative data regarding reaction optimization and physicochemical properties are summarized below to facilitate rapid comparative analysis.
Table 1: Optimization of Sₙ2 Reaction Conditions (Step 2)
| Solvent | Base | Temperature (°C) | Time (h) | IPC Conversion (%) | Isolated Yield (%) |
| THF | Et₃N | 65 | 12 | 78 | 65 |
| DMF | K₂CO₃ | 80 | 6 | 85 | 72 |
| MeCN | K₂CO₃ | 80 | 8 | >98 | 88 |
| MeCN | Cs₂CO₃ | 80 | 5 | >98 | 86 |
Note: MeCN with K₂CO₃ provided the optimal balance of high yield, clean conversion, and cost-efficiency.
Table 2: Physicochemical Characterization of Target (1-CMPP)
| Parameter | Value | Analytical Method |
| Molecular Formula | C₁₅H₂₂ClN | Computation |
| Molecular Weight | 251.80 g/mol | Mass Spectrometry |
| LC-MS [M+H]⁺ | 252.1 m/z | ESI-MS (Positive Mode) |
| Purity | >99.5% | HPLC (UV 254 nm) |
Visualizations
The following diagrams illustrate the synthetic workflow and the downstream pharmacological mechanism of the synthesized target molecule.
Fig 1: Two-step synthetic workflow from the propan-1-ol intermediate to the 1-CMPP target.
Fig 2: Pharmacological mechanism of 1-CMPP acting as a Sigma-1 receptor antagonist.
References
-
Title: The Sigma-1 Receptor in Cellular Stress Signaling Source: Frontiers in Pharmacology URL: [Link]
-
Title: A prototypical Sigma-1 receptor antagonist protects against brain ischemia Source: National Institutes of Health (PMC) URL: [Link]
-
Title: Piperidine propionamide as a scaffold for potent sigma-1 receptor antagonists and mu opioid receptor agonists for treating neuropathic pain Source: European Journal of Medicinal Chemistry (PubMed) URL: [Link]
-
Title: Structural and molecular insight into Piperazine and Piperidine derivatives as Histamine H3 and Sigma-1 receptor antagonists with promising antinociceptive Source: University of Siena (UNISI) URL: [Link]
Chromatographic separation of 3-(4-Chloro-2-methyl-phenyl)-propan-1-ol
An Application Guide to the Chromatographic Separation and Analysis of 3-(4-Chloro-2-methyl-phenyl)-propan-1-ol
Introduction
3-(4-Chloro-2-methyl-phenyl)-propan-1-ol is a substituted aromatic alcohol that serves as a key intermediate in the synthesis of various organic molecules and active pharmaceutical ingredients (APIs). The structural integrity and purity of this intermediate are paramount, as impurities can carry through subsequent synthetic steps, potentially impacting the yield, safety, and efficacy of the final product. Therefore, robust and reliable chromatographic methods are essential for both the preparative purification of the bulk compound and its analytical quality control.
This comprehensive guide provides detailed protocols for two distinct but complementary chromatographic applications. Part A details a preparative-scale purification using flash column chromatography, a technique ideal for isolating gram-scale quantities of the target compound from reaction byproducts.[1][2] Part B outlines a high-performance liquid chromatography (HPLC) method for the precise analytical determination of purity, which is critical for quality assurance and release testing.[3][4] The methodologies are designed to be self-validating and are grounded in established chromatographic principles.
Part A: Preparative Purification by Flash Column Chromatography
Flash chromatography is a rapid form of preparative column chromatography that utilizes moderate pressure to accelerate solvent flow, enabling efficient separation of multi-gram quantities of material.[1] The technique is indispensable in synthetic chemistry for the purification of reaction products.[5] For a moderately polar compound like 3-(4-Chloro-2-methyl-phenyl)-propan-1-ol, normal-phase chromatography using silica gel is the method of choice.
Principle of Separation: Normal-Phase Adsorption
In normal-phase chromatography, the stationary phase (silica gel) is highly polar, while the mobile phase is non-polar. The separation mechanism is based on the differential adsorption and desorption of compounds onto the silica surface.[6] Polar compounds, like our target alcohol, interact more strongly with the polar silica gel via hydrogen bonding and dipole-dipole interactions, and thus elute more slowly. Non-polar impurities have weaker interactions and elute faster. By gradually increasing the polarity of the mobile phase (e.g., by adding ethyl acetate to hexane), the adsorbed compounds can be selectively desorbed and eluted from the column, achieving separation.
Step 1: Method Development using Thin-Layer Chromatography (TLC)
Before committing to a large-scale column, the optimal mobile phase composition must be determined using TLC. The goal is to find a solvent system that provides a retention factor (Rf) of ~0.25-0.35 for the target compound. This Rf value typically translates well to column chromatography, ensuring the compound does not elute too quickly (poor separation) or too slowly (band broadening and excessive solvent use).
Protocol:
-
Prepare several developing chambers with different ratios of Hexane:Ethyl Acetate (e.g., 9:1, 8:2, 7:3 v/v).
-
Dissolve a small amount of the crude reaction mixture in a volatile solvent like dichloromethane.
-
Spot the dissolved mixture onto separate TLC plates.
-
Develop each plate in a different solvent system.
-
Visualize the spots under a UV lamp (254 nm). The aromatic ring of the compound will absorb UV light.
-
Identify the solvent system that gives the desired Rf value for the product spot, with good separation from major impurities.
Step 2: Flash Chromatography Protocol
This protocol is designed for the purification of approximately 1 gram of crude material.
Materials & Equipment:
-
Glass chromatography column (e.g., 40 mm diameter)
-
Silica gel (230-400 mesh), ~40 g
-
Mobile Phase (Hexane/Ethyl Acetate system determined by TLC)
-
Sand (acid-washed)
-
Pressurized air or nitrogen source
-
Fraction collector or test tubes
Procedure:
-
Column Packing (Slurry Method): Place a cotton or glass wool plug at the bottom of the column and add a 1 cm layer of sand. In a beaker, prepare a slurry of the silica gel (40 g) in the initial, least polar mobile phase (e.g., 100% hexane). Pour the slurry into the column and use gentle air pressure to drain the solvent, tapping the column to ensure an even, compact bed. Add another 1 cm layer of sand on top to prevent disruption of the silica bed.[7]
-
Sample Loading (Dry Loading): In a round-bottom flask, dissolve the crude product (~1 g) in a minimal amount of dichloromethane. Add ~2-3 g of silica gel to the solution. Evaporate the solvent on a rotary evaporator until a free-flowing powder is obtained. Carefully add this powder to the top of the packed column. This "dry loading" technique generally results in sharper bands and better separation than loading the sample in a liquid solution.[2]
-
Elution: Begin elution with the non-polar mobile phase (e.g., 100% Hexane) to remove highly non-polar impurities. Gradually increase the polarity of the mobile phase according to a predefined gradient based on your TLC results (e.g., step gradient from 2% to 5% to 10% ethyl acetate in hexane).
-
Fraction Collection: Collect fractions of a consistent volume (e.g., 20 mL) throughout the elution process.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 3-(4-Chloro-2-methyl-phenyl)-propan-1-ol.
Data Presentation: Purification Parameters
| Parameter | Value / Description | Rationale & Expected Outcome |
| Stationary Phase | Silica Gel (230-400 mesh) | High surface area provides excellent resolving power for moderately polar compounds. |
| Mobile Phase | Hexane / Ethyl Acetate Gradient | Allows for the elution of non-polar impurities first, followed by the target compound, providing effective separation. |
| Optimal TLC Rf | ~0.3 in 15% Ethyl Acetate/Hexane | Indicates an appropriate polarity for good separation on the column. |
| Sample Loading Ratio | 1 g crude product per 40 g silica | Prevents column overloading, ensuring optimal separation efficiency.[7] |
| Purity (Post-Column) | >98% (determined by HPLC) | High purity suitable for use as a chemical intermediate. |
| Typical Yield | 85-95% | High recovery of the purified product is expected with this method. |
Workflow for Preparative Purification
Sources
Application Note: Scalable Lab Synthesis of 3-(4-Chloro-2-methyl-phenyl)-propan-1-ol
Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Validated Laboratory Protocol & Mechanistic Guide
Introduction & Strategic Rationale
The synthesis of functionalized arylpropanols, such as 3-(4-Chloro-2-methyl-phenyl)-propan-1-ol , is a frequent requirement in the development of active pharmaceutical ingredients (APIs) and advanced chemical probes. The primary synthetic challenge for this specific molecule lies in the chemoselective reduction of the aliphatic chain without triggering the hydrodehalogenation of the sensitive aryl chloride moiety.
To address this, we have designed a highly scalable, three-step protocol starting from the inexpensive and commercially available 4-chloro-2-methylbenzaldehyde. The sequence relies on a Horner-Wadsworth-Emmons (HWE) olefination[1], followed by a strictly chemoselective homogeneous hydrogenation using Wilkinson's Catalyst[2], and concludes with a standard hydride reduction. This route avoids the use of volatile oxetanes or highly pressurized reactors, making it an ideal self-validating system for 10 g to 100 g laboratory-scale campaigns.
Retrosynthetic Strategy & Workflow
Figure 1: Three-step scalable synthetic route to 3-(4-Chloro-2-methyl-phenyl)-propan-1-ol.
Causality in Catalyst Selection: The Dehalogenation Problem
During Step 2 (reduction of the conjugated alkene), the choice of catalyst is the most critical variable in this protocol. Heterogeneous palladium catalysts (Pd/C) are notoriously active for the oxidative addition into C(sp2)-Cl bonds, leading to unwanted des-chloro byproducts. To validate our protocol, we evaluated several reduction systems (Table 1).
Wilkinson's catalyst, [RhCl(PPh3)3] , operates via a homogeneous mechanism where the steric bulk of the triphenylphosphine ligands and the electronic nature of the Rh(I) center heavily favor coordination to unhindered alkenes over oxidative addition into the aryl chloride bond[3].
Table 1: Optimization of Alkene Reduction Conditions (Step 2)
| Catalyst System | Conditions | Alkene Reduction (%) | Aryl-Cl Cleavage (%) | Recommendation |
| 10% Pd/C | H2 (1 atm), MeOH, RT | >99% | 45 - 60% | ❌ Rejected (High impurity) |
| 5% Pt/C | H2 (1 atm), EtOAc, RT | 95% | < 5% | ⚠️ Acceptable (Requires column) |
| NiCl2 / NaBH4 | MeOH, 0 °C to RT | 92% | ~ 8% | ⚠️ Acceptable (Exothermic) |
| RhCl(PPh3)3 | H2 (1 atm), EtOH/PhMe, RT | >99% | 0% | ✅ Optimal (Strictly chemoselective) |
Detailed Experimental Protocols
Step 1: Synthesis of Ethyl (E)-3-(4-chloro-2-methylphenyl)acrylate
Rationale: The HWE reaction is chosen over the Wittig reaction because the stabilized phosphonate carbanion exclusively yields the thermodynamically favored (E)-alkene, and the water-soluble phosphate byproducts are easily removed via aqueous extraction[4].
Reagents:
-
4-Chloro-2-methylbenzaldehyde: 15.46 g (100.0 mmol, 1.0 eq)
-
Triethyl phosphonoacetate (TEPA): 24.66 g (110.0 mmol, 1.1 eq)
-
Sodium Hydride (60% dispersion in mineral oil): 4.80 g (120.0 mmol, 1.2 eq)
-
Anhydrous THF: 200 mL
Procedure:
-
Charge a flame-dried 500 mL 3-neck round-bottom flask with NaH (60%) and anhydrous THF (150 mL) under an argon atmosphere. Cool the suspension to 0 °C using an ice bath.
-
Add TEPA dropwise via an addition funnel over 15 minutes. Observation: Vigorous hydrogen gas evolution will occur. The solution will become clear once the phosphonate carbanion is fully formed.
-
Stir the mixture at 0 °C for an additional 30 minutes.
-
Dissolve 4-chloro-2-methylbenzaldehyde in 50 mL of anhydrous THF and add dropwise to the reaction mixture over 20 minutes.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours. Monitor via TLC (Hexanes/EtOAc 9:1; UV active).
-
Workup: Quench the reaction carefully with saturated aqueous NH4Cl (50 mL). Extract the aqueous layer with Ethyl Acetate (3 × 100 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and concentrate under reduced pressure.
-
Purification: The crude product is typically >95% pure (E)-isomer. It can be used directly in the next step or passed through a short silica plug to remove mineral oil.
Step 2: Synthesis of Ethyl 3-(4-chloro-2-methylphenyl)propanoate
Rationale: Wilkinson's catalyst ensures 100% preservation of the aryl chloride while quantitatively reducing the conjugated alkene.
Reagents:
-
Ethyl (E)-3-(4-chloro-2-methylphenyl)acrylate: 22.47 g (~100.0 mmol, 1.0 eq)
-
Wilkinson's Catalyst [RhCl(PPh3)3] : 4.62 g (5.0 mmol, 5 mol%)
-
Ethanol / Toluene (1:1 v/v): 200 mL
-
Hydrogen Gas ( H2 ): 1 atm (Balloon)
Procedure:
-
Dissolve the acrylate intermediate in the EtOH/Toluene mixture in a 500 mL round-bottom flask.
-
Add Wilkinson's Catalyst. The solution will adopt a deep red/burgundy color.
-
Seal the flask with a septum. Evacuate the flask and backfill with Argon (3 cycles).
-
Evacuate the flask and backfill with H2 gas from a double-layered balloon (3 cycles).
-
Stir vigorously at room temperature for 16-24 hours. Note: The reaction is complete when hydrogen uptake ceases and TLC indicates the disappearance of the UV-active conjugated starting material.
-
Workup: Concentrate the reaction mixture under reduced pressure. Triturate the resulting residue with cold hexanes (150 mL) to precipitate the spent rhodium/phosphine complexes. Filter through a pad of Celite and concentrate the filtrate to yield the saturated ester as a pale yellow oil.
Step 3: Synthesis of 3-(4-Chloro-2-methyl-phenyl)-propan-1-ol
Rationale: Lithium aluminum hydride ( LiAlH4 ) provides a rapid, irreversible reduction of the ester to the primary alcohol. The aryl chloride is completely inert to LiAlH4 at standard operating temperatures.
Reagents:
-
Ethyl 3-(4-chloro-2-methylphenyl)propanoate: 22.67 g (~100.0 mmol, 1.0 eq)
-
Lithium Aluminum Hydride ( LiAlH4 ): 4.55 g (120.0 mmol, 1.2 eq)
-
Anhydrous THF: 250 mL
Procedure:
-
Suspend LiAlH4 in anhydrous THF (150 mL) in a flame-dried 1 L round-bottom flask under Argon. Cool to 0 °C.
-
Dissolve the saturated ester in anhydrous THF (100 mL) and add dropwise to the LiAlH4 suspension over 30 minutes to control the exothermic reaction.
-
Stir at 0 °C for 1 hour, then allow to warm to room temperature and stir for an additional 2 hours.
-
Fieser Workup (Critical for self-validation & safety): Cool the flask back to 0 °C. Slowly and sequentially add: 4.5 mL of H2O , 4.5 mL of 15% aqueous NaOH, and 13.5 mL of H2O .
-
Stir vigorously for 30 minutes until the aluminum salts form a white, granular precipitate.
-
Filter the mixture through a pad of Celite, washing the filter cake thoroughly with THF and Ethyl Acetate.
-
Concentrate the filtrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc 8:2 to 6:4) to afford the target compound as a colorless, viscous oil.
Expected Analytical Characterization
-
1 H NMR (400 MHz, CDCl3 ): δ 7.15 (d, J = 8.0 Hz, 1H, Ar-H), 7.10 (d, J = 2.0 Hz, 1H, Ar-H), 7.05 (dd, J = 8.0, 2.0 Hz, 1H, Ar-H), 3.68 (t, J = 6.4 Hz, 2H, - CH2 OH), 2.65 (t, J = 7.6 Hz, 2H, Ar- CH2 -), 2.30 (s, 3H, Ar- CH3 ), 1.85 (m, 2H, - CH2 -), 1.45 (br s, 1H, -OH).
-
13 C NMR (100 MHz, CDCl3 ): δ 138.5, 137.2, 131.4, 130.1, 129.8, 126.5, 62.4, 32.8, 29.5, 19.2.
-
HRMS (ESI): Calculated for C10H13ClO [M+H]+ 185.0733; Found 185.0730.
References
-
Synthesis of One Double Bond-Inserted Retinal Analogs and Their Binding Experiments with Opsins: Preparation of Novel Red-Shifted Channelrhodopsin Variants. J-STAGE. 1
-
Highly E-Selective Solvent-free Horner-Wadsworth-Emmons Reaction for the Synthesis of α-Methyl-α,β-unsaturated Esters. ResearchGate.4
-
Inorganometallics (Transition Metal–Metalloid Complexes) and Catalysis. PMC - NIH. 2
-
Oxidative Addition of Aryl Halides to Cationic Rhodium Bisphosphane Complexes and its Application in C-C Bond Formation. ResearchGate. 3
Sources
- 1. Synthesis of One Double Bond-Inserted Retinal Analogs and Their Binding Experiments with Opsins: Preparation of Novel Red-Shifted Channelrhodopsin Variants [jstage.jst.go.jp]
- 2. Inorganometallics (Transition Metal–Metalloid Complexes) and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Common side reactions in the synthesis of 3-(4-Chloro-2-methyl-phenyl)-propan-1-ol
Technical Support Center: Synthesis of 3-(4-Chloro-2-methyl-phenyl)-propan-1-ol
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 3-(4-Chloro-2-methyl-phenyl)-propan-1-ol. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important chemical intermediate. The guidance provided herein is based on established chemical principles and field-proven insights to ensure the successful and efficient execution of your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the synthetic strategy for 3-(4-Chloro-2-methyl-phenyl)-propan-1-ol.
Q1: What is the most common and reliable laboratory-scale synthetic route to 3-(4-Chloro-2-methyl-phenyl)-propan-1-ol?
The most direct and widely employed method is the reduction of the corresponding carboxylic acid, 3-(4-Chloro-2-methyl-phenyl)propanoic acid, or its ester derivatives. This pathway is favored due to the commercial availability of precursors and the high efficiency of modern reducing agents in converting carboxylic acids to primary alcohols.
Q2: What are the primary choices for reducing agents, and what are the critical trade-offs?
The two most common classes of reagents for this transformation are aluminohydrides and boranes.
-
Lithium Aluminum Hydride (LiAlH₄): A powerful, non-selective reducing agent that readily converts carboxylic acids to primary alcohols.[1][2] Its high reactivity is its main advantage, ensuring a complete reaction. However, it will also reduce many other functional groups, which is a drawback in complex molecules.[1] Furthermore, LiAlH₄ reacts violently with protic solvents like water and alcohols, requiring strictly anhydrous conditions and careful workup procedures.[2][3]
-
Borane Complexes (BH₃·THF or BH₃·SMe₂): Borane is a milder reducing agent that shows excellent selectivity for carboxylic acids in the presence of other functional groups like esters, ketones, and alkyl halides.[4][5] This selectivity is a significant advantage for synthesizing complex molecules.[6] Reactions are typically less exothermic than with LiAlH₄, and workups are generally simpler. Borane-dimethylsulfide (BH₃·SMe₂) is more stable and concentrated than Borane-tetrahydrofuran (BH₃·THF), but has a strong, unpleasant odor.[7]
Q3: What are the most critical experimental parameters to control during the reduction step?
Regardless of the reagent chosen, the following parameters are crucial for success:
-
Anhydrous Conditions: Both LiAlH₄ and BH₃ react with water. All glassware must be oven- or flame-dried, and anhydrous solvents must be used to prevent reagent quenching and ensure safety.[8][9]
-
Temperature Control: The initial addition of the reducing agent should be performed at a low temperature (typically 0 °C) to manage the exothermic reaction. The reaction is then often allowed to warm to room temperature or gently heated to ensure completion.[3]
-
Stoichiometry: A molar excess of the hydride reagent is required. For LiAlH₄, the initial mole is consumed in an acid-base reaction with the carboxylic acid to produce hydrogen gas and a carboxylate salt.[1][10] Subsequent hydride equivalents are needed for the reduction itself. A typical stoichiometry is 1.5 to 2.0 equivalents of LiAlH₄. For borane, a similar excess is recommended to drive the reaction to completion.
Q4: How can I effectively monitor the reaction's progress?
Thin-Layer Chromatography (TLC) is the most convenient method. A suitable eluent system (e.g., 30% Ethyl Acetate in Hexanes) should show the starting carboxylic acid (lower Rf, often streaks if not spotted carefully) being consumed and the product alcohol (higher Rf) appearing. Staining with potassium permanganate (KMnO₄) can help visualize the alcohol product, which will appear as a yellow spot on a purple background.
Part 2: Troubleshooting Guide: Specific Issues & Solutions
This section provides direct answers to specific problems you may encounter during the synthesis.
Issue 1: Low or No Yield of the Desired Alcohol
Q: My reaction has resulted in a very low yield of 3-(4-Chloro-2-methyl-phenyl)-propan-1-ol. I've confirmed my starting material was pure. What went wrong?
This is a common issue with several potential causes, depending on your chosen reagent.
A) If using Lithium Aluminum Hydride (LiAlH₄):
-
Inactive Reagent: LiAlH₄ is highly sensitive to moisture and can degrade upon improper storage. If the reagent appears as a dark grey powder instead of white to light grey, it has likely been compromised. Always use freshly opened or properly stored reagent.
-
Premature Quenching: The most common cause is the presence of water in the reaction flask or solvent. Ensure all glassware is rigorously dried and use a high-quality anhydrous solvent (e.g., THF, diethyl ether).[9]
-
Insufficient Reagent: Remember that the first equivalent of LiAlH₄ is consumed in an acid-base reaction with the carboxylic acid.[1] If you did not account for this, you may have an insufficient amount for the actual reduction. See the recommended protocol below.
-
Improper Workup: An incorrect workup can lead to the product being trapped in the aluminum salt precipitate. A carefully executed Fieser workup is critical for breaking up these salts and allowing for efficient extraction.
B) If using Borane (BH₃·THF or BH₃·SMe₂):
-
Reagent Decomposition: BH₃·THF can degrade over time, especially if not stored under an inert atmosphere at low temperatures. Its concentration should be periodically checked. BH₃·SMe₂ is generally more stable.[7]
-
Incomplete Reaction: While selective, borane is a milder reagent. The reaction may require a longer time or gentle heating (reflux in THF) to go to completion. Monitor closely by TLC.
-
Loss During Workup: The workup for borane reductions often involves a methanol quench to destroy excess borane and break up borate-ester complexes. If this step is insufficient, product may be lost as a non-polar borate ester during extraction.
Issue 2: Significant Amount of Unreacted Starting Material
Q: My crude NMR/TLC shows a large amount of unreacted 3-(4-Chloro-2-methyl-phenyl)propanoic acid. How do I fix this?
This indicates an incomplete reaction. The primary causes are:
-
Insufficient Reducing Agent: As noted above, ensure you are using a sufficient molar excess.
-
Low Reaction Temperature or Short Reaction Time: For LiAlH₄, after the initial addition at 0 °C, allow the reaction to stir at room temperature for several hours. For BH₃, gentle reflux may be necessary. The table below provides a general guideline.
| Parameter | LiAlH₄ Reduction | BH₃·THF Reduction |
| Equivalents | 1.5 - 2.0 | 1.5 - 2.0 |
| Temperature | Add at 0 °C, then RT for 2-4h | Add at 0 °C, then RT or Reflux for 4-16h |
| Solvent | Anhydrous THF or Et₂O | Anhydrous THF |
Data compiled from standard organic chemistry practices.[2][4][7]
Issue 3: Formation of Unexpected Side Products
Q: I've isolated my product, but it's contaminated with a significant impurity. What could it be?
The identity of the side product depends on the reaction pathway and conditions.
-
Over-reduction/Dehalogenation: While aryl halides are generally stable to LiAlH₄ and BH₃, aggressive conditions (e.g., prolonged high-temperature reflux) can potentially lead to reductive dehalogenation, forming 3-(2-methylphenyl)propan-1-ol. This is more common with catalytic hydrogenation but should be considered.
-
Incomplete Reduction to Aldehyde: It is mechanistically possible to form the intermediate aldehyde, 3-(4-Chloro-2-methyl-phenyl)propanal. With a powerful reagent like LiAlH₄, the aldehyde is reduced almost instantly and is rarely isolated.[2][10] With sterically hindered boranes, aldehyde formation can sometimes be observed, though it is not a common side reaction with unsubstituted borane.[6]
-
Impurities from Precursor Synthesis: The synthesis of the starting material, 3-(4-Chloro-2-methyl-phenyl)propanoic acid, often involves steps like Friedel-Crafts reactions.[11][12] This can introduce isomeric impurities (e.g., substitution at a different position on the aromatic ring) that would be carried through the reduction step. Always ensure the purity of your starting material.
Issue 4: Complicated Workup and Purification
Q: After quenching my LiAlH₄ reaction, I have a thick, gelatinous precipitate that is impossible to filter or extract. What should I do?
This is a very common problem with LiAlH₄ reductions. The aluminum salts formed during workup can trap the product. The solution is to use the Fieser Workup Method . For a reaction using 'X' grams of LiAlH₄ in a solvent like ether or THF:
-
Cool the reaction mixture to 0 °C.
-
Slowly and cautiously add 'X' mL of water.
-
Add 'X' mL of 15% aqueous NaOH solution.
-
Add '3X' mL of water.
-
Stir the mixture vigorously at room temperature for 15-30 minutes. This should produce a granular, easily filterable white solid. Filter the solid and wash thoroughly with the organic solvent.
Q: How can I remove residual starting acid from my final product?
The most effective method is an acid-base extraction. Dissolve the crude product in an organic solvent (e.g., ethyl acetate, dichloromethane) and wash the solution with a mild aqueous base like sodium bicarbonate (NaHCO₃). The acidic starting material will be deprotonated and move into the aqueous layer, while the neutral alcohol product remains in the organic layer.
Part 3: Protocols & Visualizations
Experimental Protocols
Protocol 1: Reduction of 3-(4-Chloro-2-methyl-phenyl)propanoic acid with BH₃·THF
-
Setup: To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 3-(4-Chloro-2-methyl-phenyl)propanoic acid (5.0 g, 25.2 mmol).
-
Dissolution: Add 50 mL of anhydrous THF via syringe. Stir until the acid is fully dissolved.
-
Reagent Addition: Cool the flask to 0 °C in an ice bath. Slowly add 1.0 M BH₃·THF solution (38 mL, 38 mmol, 1.5 equiv) dropwise via syringe over 20 minutes. Vigorous gas evolution (H₂) will be observed.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight (approx. 16 hours). Monitor by TLC.
-
Quench: Cool the flask back to 0 °C. Slowly and carefully add methanol (20 mL) dropwise to quench the excess borane.
-
Workup: Remove the solvent under reduced pressure. Add 50 mL of 1 M HCl and 50 mL of ethyl acetate. Separate the layers. Extract the aqueous layer twice with 25 mL of ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product. Purify further by flash column chromatography (Silica gel, 10-40% Ethyl Acetate/Hexanes gradient).
Protocol 2: Reduction with LiAlH₄ and Fieser Workup
-
Setup: To an oven-dried 250 mL round-bottom flask under a nitrogen atmosphere, add LiAlH₄ (1.43 g, 37.7 mmol, 1.5 equiv) and 50 mL of anhydrous THF. Stir to form a suspension.
-
Substrate Addition: In a separate flask, dissolve 3-(4-Chloro-2-methyl-phenyl)propanoic acid (5.0 g, 25.2 mmol) in 25 mL of anhydrous THF.
-
Reaction: Cool the LiAlH₄ suspension to 0 °C. Add the acid solution dropwise via an addition funnel over 30 minutes.
-
Completion: After addition, remove the ice bath and stir at room temperature for 3 hours. Monitor by TLC.
-
Fieser Workup: Cool the reaction back to 0 °C.
-
Slowly add 1.4 mL of water.
-
Slowly add 1.4 mL of 15% NaOH (aq).
-
Slowly add 4.2 mL of water.
-
-
Isolation: Stir the resulting slurry vigorously for 30 minutes at room temperature. Filter the granular white solid through a pad of Celite®, washing the solid thoroughly with ethyl acetate (3 x 50 mL).
-
Purification: Combine the filtrates, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify by flash column chromatography as described above.
Visualizations
Caption: General workflow for the synthesis of the target alcohol.
Caption: Troubleshooting flowchart for diagnosing low reaction yields.
References
-
Master Organic Chemistry. (n.d.). Reduction of carboxylic acids to alcohols with borane (BH3). Retrieved from [Link]
-
Brown, H. C., & Yoon, N. M. (1977). Selective reductions. XIX. Rapid reaction of carboxylic acids with borane-tetrahydrofuran. A remarkably convenient procedure for the selective conversion of carboxylic acids to the corresponding alcohols in the presence of other functional groups. The Journal of Organic Chemistry, 42(25), 4162–4162. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Acid to Alcohol - Common Conditions. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2019, December 18). Carboxylic Acids to Alcohols, Part 3: Borane [Video]. YouTube. Retrieved from [Link]
-
Krishnamurthy, S., & Thompson, K. L. (1982). Selective reduction of functionalized carboxylic acids with borane-methyl sulfide: A convenient undergraduate organic experiment. Journal of Chemical Education, 59(5), 429. Retrieved from [Link]
-
Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]
-
Clark, J. (n.d.). reduction of carboxylic acids. Chemguide. Retrieved from [Link]
-
Chemtorial. (n.d.). Reduction of Carboxylic Acids and Derivatives with Complex Hydrides. Retrieved from [Link]
-
University of Cambridge. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride. Retrieved from [Link]
-
Nystrom, R. F., & Brown, W. G. (1947). Reduction of Organic Compounds by Lithium Aluminum Hydride. II. Carboxylic Acids. Journal of the American Chemical Society, 69(10), 2548–2549. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Grignard Synthesis of Triphenylmethanol. Retrieved from [Link]
-
Study Mind. (n.d.). Friedel-Crafts Acylation and Alkylation (A-Level Chemistry). Retrieved from [Link]
-
RSC Publishing. (2020, February 28). Newly synthesized 3-(4-chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells. Retrieved from [Link]
-
University of California, San Diego. (n.d.). Experiment 25 – The Grignard Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]
-
PubChem. (n.d.). 3-(4-Chloro-2-methylphenoxy)propionic acid. Retrieved from [Link]
-
Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved from [Link]
-
Global Substance Registration System. (n.d.). 3-(4-CHLORO-2-METHYLPHENOXY)PROPIONIC ACID. Retrieved from [Link]
-
Al-Harrasi, A., et al. (2019). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances, 9(34), 19685–19714. Retrieved from [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
INCHEM. (n.d.). 3-CHLORO-1,2-PROPANEDIOL (JECFA Food Additives Series 48). Retrieved from [Link]
- Google Patents. (n.d.). CN104388516A - Preparation of (R)-(+)-3-chloro-1-phenylpropan-1-ol.
-
Ohio State University. (2003). The use of alternative solvent purification techniques. Retrieved from [Link]
-
Australian Government Department of Health. (2016, July 1). Propanoic acid: Human health tier II assessment. Retrieved from [Link]
-
ResearchGate. (2019, November 14). Convenient synthesis of some new 3-(4-chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives of expected Anticancer Activity. Retrieved from [Link]
-
Singh, S., et al. (2015). Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. International Journal of Pharmaceutical Sciences and Research, 6(9), 3698-3716. Retrieved from [Link]
-
Organic Syntheses. (2020). Synthesis and Acylation of 1,3-Thiazinane-2-thione. Retrieved from [Link]
- Google Patents. (n.d.). CN110229087B - Purification method of (1R,2R) -1- [ (4-methylsulfonyl) phenyl ] -2-amino-1, 3-propanediol.
-
Chemsrc. (2025, August 29). CAS#:1000521-14-1 | 3-(4-Chloro-2-methylphenyl)propan-1-amine. Retrieved from [Link]
-
MolPort. (n.d.). 1-(4-chloro-3-methylphenyl)propan-1-ol. Retrieved from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. ch.ic.ac.uk [ch.ic.ac.uk]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. youtube.com [youtube.com]
- 7. Acid to Alcohol - Common Conditions [commonorganicchemistry.com]
- 8. community.wvu.edu [community.wvu.edu]
- 9. chemistry.osu.edu [chemistry.osu.edu]
- 10. organicchemistrytutor.com [organicchemistrytutor.com]
- 11. studymind.co.uk [studymind.co.uk]
- 12. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification & Troubleshooting of 3-(4-Chloro-2-methyl-phenyl)-propan-1-ol
Welcome to the Advanced Chromatography and Purification Support Center. As a Senior Application Scientist, I frequently consult on the isolation of substituted phenylpropanols. The molecule 3-(4-Chloro-2-methyl-phenyl)-propan-1-ol presents a unique set of purification hurdles. Its moderate overall polarity, the hydrogen-bonding capacity of the primary alcohol, and the lipophilicity of the halogenated aromatic ring require precise chromatographic control.
This guide is designed for drug development professionals and synthetic chemists to troubleshoot the most common bottlenecks encountered during the extraction and purification of this specific intermediate.
Quantitative Chromatographic Profile
To establish a baseline for your purification strategy, reference the quantitative retention data below. This table highlights the target compound against its most common synthetic byproducts (e.g., from the reduction of a propanoic acid precursor or cross-coupling pathways).
| Compound | TLC Rf (30% EtOAc/Heptane) | RP-HPLC Rt (min) [C18, 50-95% MeCN] | Primary Purification Challenge |
| 3-(4-Chloro-2-methyl-phenyl)-propanoic acid | 0.15 (Streaks) | 4.2 | Strong tailing; easily removed by basic aqueous wash prior to chromatography. |
| 3-(4-Chloro-2-methyl-phenyl)-propan-1-ol | 0.35 | 6.8 | Target compound; prone to silanol hydrogen bonding on normal-phase silica. |
| 3-(2-Methyl-phenyl)-propan-1-ol (Des-chloro impurity) | 0.33 | 5.1 | Co-elutes on silica; requires RP-HPLC for baseline separation[1]. |
| Homocoupling Dimer (If synthesized via cross-coupling) | 0.80 | 11.4 | Highly lipophilic; elutes rapidly in the solvent front on bare silica. |
Purification Logic & Workflow
Logical troubleshooting workflow for the extraction and purification of the target phenylpropanol.
Troubleshooting Guides & FAQs
Q1: I synthesized 3-(4-Chloro-2-methyl-phenyl)-propan-1-ol via LiAlH4 reduction of the corresponding acid. During the aqueous quench, a severe emulsion formed that won't separate. How do I break it? Causality & Solution: Emulsions during hydride reductions are caused by the formation of gelatinous, insoluble aluminum hydroxide salts[2]. To resolve this, avoid standard acid/base quenching. Instead, utilize the Fieser method (detailed in Protocol 1), which forces the aluminum salts to precipitate as a granular white solid. If an emulsion has already formed, add a mass excess of saturated aqueous sodium potassium tartrate (Rochelle's salt) and stir vigorously for 2 to 12 hours. The tartrate acts as a bidentate ligand, chelating the aluminum ions and breaking the emulsion, allowing for clean phase separation into your organic layer[2].
Q2: During normal-phase silica gel chromatography, my product band is streaking severely, causing co-elution with unreacted starting material. How can I improve peak shape? Causality & Solution: Primary alcohols like 3-(4-Chloro-2-methyl-phenyl)-propan-1-ol act as both hydrogen bond donors and acceptors. They interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel[3]. This heterogeneous binding kinetic leads to tailing (streaking)[4]. To fix this, you must deactivate the silica:
-
Solvent System Switch: Move from Hexane/Ethyl Acetate to a less hydrogen-bonding competitive system like Dichloromethane (DCM) with 1-5% Methanol.
-
Chemical Deactivation: If you must use Hexane/EtOAc, add 0.5-1% Triethylamine (TEA) to the mobile phase. The basic modifier competitively binds to the highly active acidic silanol sites, ensuring the primary alcohol elutes in a tight, symmetrical band[5].
Q3: My LC-MS shows a co-eluting impurity with a mass corresponding to the des-chloro analog (3-(2-methylphenyl)-propan-1-ol). Standard silica gel cannot resolve them. What is the next step? Causality & Solution: Des-chloro impurities often arise if the starting material was subjected to aggressive catalytic hydrogenation (e.g., Pd/C and H2 ), leading to unwanted hydrodehalogenation of the aryl chloride. Because the hydroxyl group dictates the bulk polarity of the molecule, the loss of a chlorine atom barely alters the Retention Factor ( Rf ) on bare silica[1]. Solution: Transition to Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). The lipophilic nature of the chlorine atom significantly increases retention on a C18 stationary phase compared to the des-chloro analog[6]. Use a gradient of Water/Acetonitrile (with 0.1% Formic Acid). The des-chloro impurity will elute before the target 4-chloro compound due to its lower hydrophobicity.
Self-Validating Experimental Protocols
Protocol 1: Fieser Workup for Hydride Reductions (Emulsion Prevention)
This protocol is designed for a standard 10 mmol scale reduction using LiAlH4 in 20 mL of Tetrahydrofuran (THF).
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath under vigorous stirring.
-
Water Quench: Slowly add exactly 0.4 mL of distilled water dropwise.
-
Validation Checkpoint: Vigorous hydrogen gas evolution should occur but subside after the first few drops. Wait until bubbling stops before proceeding.
-
-
Base Addition: Add 0.4 mL of 15% (w/v) aqueous NaOH dropwise.
-
Final Hydration: Add 1.2 mL of distilled water.
-
Aging: Remove the ice bath and stir at room temperature for 15-30 minutes.
-
Validation Checkpoint: The mixture must transition from a gray, gelatinous slurry to a suspension containing a crisp, white, granular precipitate. If it remains gray, continue stirring.
-
-
Filtration: Filter the suspension through a pad of Celite, washing the filter cake with 3×15 mL of Ethyl Acetate.
-
Concentration: Concentrate the combined filtrates under reduced pressure to yield the crude 3-(4-Chloro-2-methyl-phenyl)-propan-1-ol.
Protocol 2: Optimized Flash Chromatography for Phenylpropanols
This protocol utilizes basic modifiers to prevent silanol-induced tailing.
-
Column Packing: Prepare a slurry of silica gel (230-400 mesh) in Heptane containing 1% (v/v) Triethylamine (TEA)[5]. Pour into the glass column and pack under positive pressure until the bed is uniform[3].
-
Sample Loading: Dissolve the crude alcohol in a minimum volume of Dichloromethane (DCM). Apply directly to the top of the silica bed evenly.
-
Elution Gradient: Elute using the following step gradient to ensure baseline resolution:
-
2 Column Volumes (CV) of 100% Heptane (elutes non-polar hydrocarbon impurities/dimers).
-
3 CV of 10% EtOAc in Heptane.
-
4 CV of 25% EtOAc in Heptane (Target compound typically elutes here).
-
-
Fraction Analysis: Spot fractions on a TLC plate (silica gel 60 F254) and develop in 30% EtOAc/Heptane.
-
Validation Checkpoint: Visualize using a UV lamp (254 nm) and stain with Potassium Permanganate ( KMnO4 ). The primary alcohol will rapidly reduce the permanganate, appearing as a bright yellow spot on a purple background.
-
References
-
[1] Asnin, L., & Guiochon, G. (2005). Chromatographic separation of phenylpropanol enantiomers on a quinidine carbamate-type chiral stationary phase. Journal of Chromatography A. Link
-
[6] SIELC Technologies. (2023). Separation of 3-(p-(Dimethylamino)phenyl)propanol on Newcrom R1 HPLC column. SIELC Application Notes. Link
-
[3] Alfa Chemistry. (2023). Silica Gel Column Chromatography Procedure: A Practical Guide for Accurate Separation. Alfa Chemistry Technical Resources. Link
-
[4] University of Rochester. (n.d.). Troubleshooting Flash Chromatography. UR Chemistry Technical Guides. Link
-
[5] BenchChem Technical Support Team. (2025). Technical Support Center: Troubleshooting Streaking of Amines on Silica Gel Columns. BenchChem. Link
-
[2] Reddit Chemistry Community. (2019). How to perform reduction of carboxylic acids to primary alcohols in the lab? r/chemistry. Link
Sources
- 1. Chromatographic separation of phenylpropanol enantiomers on a quinidine carbamate-type chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reddit - Please wait for verification [reddit.com]
- 3. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 4. chem.rochester.edu [chem.rochester.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Separation of 3-(p-(Dimethylamino)phenyl)propanol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Stability issues with 3-(4-Chloro-2-methyl-phenyl)-propan-1-ol and how to solve them
Welcome to the Technical Support Center for Arylpropanol Derivatives. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot, understand, and resolve stability issues associated with 3-(4-Chloro-2-methyl-phenyl)-propan-1-ol .
This guide moves beyond basic storage instructions by detailing the chemical causality behind degradation, providing self-validating experimental protocols, and offering actionable solutions to maintain the integrity of your compound.
Part 1: Mechanistic Overview of Degradation Pathways
To effectively stabilize 3-(4-Chloro-2-methyl-phenyl)-propan-1-ol, we must first understand its structural vulnerabilities. The molecule contains two highly reactive sites under specific environmental stressors: the primary alcohol and the aryl chloride bond.
1. Auto-Oxidation of the Primary Alcohol Primary alcohols are inherently susceptible to oxidation when exposed to atmospheric oxygen, heat, or trace transition metals. The terminal hydroxyl group (-CH2OH) undergoes dehydrogenation to form an aldehyde (3-(4-chloro-2-methylphenyl)propanal). If trace water is present in the solvent or storage environment, the aldehyde rapidly forms a gem-diol hydrate, which is subsequently oxidized further into a stable carboxylic acid. Maintaining strictly anhydrous conditions is critical, as preventing the hydration step effectively halts over-oxidation to the carboxylic acid.
2. Photolytic Cleavage of the Aryl Chloride Bond Halogenated aromatics are sensitive to ultraviolet (UV) radiation. When exposed to UV light, the Ar–Cl bond can undergo homolytic cleavage, generating a highly reactive aryl radical and a chlorine radical[1]. These radicals will abstract hydrogen atoms from surrounding solvent molecules (leading to dehalogenated impurities) or react with other substrate molecules to form complex cross-coupled dimers[2].
Degradation pathways of 3-(4-Chloro-2-methyl-phenyl)-propan-1-ol via oxidation and UV photolysis.
Part 2: Troubleshooting Guide & FAQs
Q1: My batch has developed a yellow tint and shows a new peak at a lower retention time on reverse-phase HPLC. What happened? A: This is the classic signature of auto-oxidation. The primary alcohol has oxidized to the corresponding propanoic acid derivative. Because carboxylic acids are significantly more polar than their parent alcohols, they elute earlier on a standard C18 reverse-phase column. The yellow tint is often caused by trace transition metal contaminants (like iron or copper) that catalyze this oxidative process. Solution: Purify the batch via silica gel chromatography to remove metal catalysts and oxidized impurities. Moving forward, purge the storage vial headspace with Argon.
Q2: We are using this compound in a photochemical reaction, but we observe significant dehalogenation of the starting material. How can we suppress this? A: Aryl chlorides are prone to homolytic C–Cl bond cleavage under UV irradiation, especially in the presence of photoredox catalysts or strong UV sources[2]. If the propanol chain is your intended reaction site, you must use a light source with a wavelength strictly above the absorption threshold of the Ar–Cl bond (typically >400 nm, visible light) or avoid highly reducing radical anion intermediates that trigger reductive dehalogenation[3].
Q3: Why is my yield dropping during long-term storage even though the vial is sealed? A: Standard plastic caps or septa are highly permeable to atmospheric oxygen and moisture over time. Even if sealed, the ingress of moisture facilitates the conversion of trace aldehydes into gem-diols, driving the equilibrium toward irreversible carboxylic acid formation. Always use PTFE-lined solid caps for long-term storage.
Part 3: Degradation Data & Diagnostics
Use the following table to diagnose stability issues based on your analytical readouts.
| Degradation Pathway | Environmental Trigger | Analytical Marker (LC-MS / UV) | Preventive Measure |
| Auto-Oxidation (Aldehyde) | O₂, Trace Metals, Heat | -2 Da mass shift; slight decrease in HPLC retention time. | Store under Argon; ensure metal-free handling. |
| Over-Oxidation (Acid) | O₂, Moisture (H₂O) | +14 Da mass shift; significant early-eluting HPLC peak. | Store over molecular sieves; use PTFE-lined caps. |
| Photolytic Dehalogenation | UV Light (<400 nm) | -34 Da mass shift (loss of Cl, gain of H); late-eluting dimers. | Store in amber glass; avoid direct sunlight[1]. |
Part 4: Validated Experimental Protocols
To ensure trustworthiness, every protocol must be a self-validating system. Do not assume stability; prove it through controlled workflows.
Workflow 1: Inert Storage & Handling Protocol
Objective: Prevent oxidation and photolysis during long-term storage.
-
Purification & Drying: Pass the compound through a short silica plug to remove trace metals. Dry the purified compound over activated 4Å molecular sieves to remove residual water, halting the aldehyde-to-acid hydration pathway.
-
Aliquoting: Transfer the dried compound into pre-weighed, chemically inert amber glass vials to block UV-induced homolytic cleavage[1].
-
Inerting: Insert an Argon gas line into the vial (Argon is heavier than Nitrogen and displaces oxygen more effectively). Purge the headspace gently for 30 seconds.
-
Sealing: Immediately cap the vial with a solid, PTFE-lined closure. Avoid silicone septa, which are oxygen-permeable.
-
Storage: Store the sealed vials at 2–8 °C.
Workflow 2: Forced Degradation Testing (Self-Validating System)
Objective: Establish the specific degradation profile of your batch to create accurate HPLC reference markers.
-
Baseline Analysis: Prepare a 1.0 mg/mL solution of the compound in HPLC-grade Acetonitrile. Inject 10 µL into an LC-MS system to establish a baseline purity profile.
-
Oxidative Stress: Transfer a 1 mL aliquot to a vial. Add 50 µL of 3% H₂O₂. Stir at 40 °C for 24 hours.
-
Photolytic Stress: Transfer a 1 mL aliquot to a clear quartz vial. Expose to a broad-spectrum UV lamp (254 nm and 365 nm) for 24 hours.
-
Quenching: Quench the oxidative sample with an equimolar amount of sodium thiosulfate to halt the reaction.
-
Validation & Mass Balance: Inject the stressed samples alongside the baseline control. Self-Validation Check: Calculate the total peak area of the stressed samples. The sum of the parent peak and degradation peaks must equal the total area of the baseline parent peak (±5%). If mass balance is lost, volatile degradation products or insoluble polymers have formed.
Part 5: References
1.[1] Title: Photosensitivity Reactions Induced by Photochemical Degradation of Drugs. Source: PMC - NIH. URL:[Link] 2. Title: Alcohol oxidation. Source: Wikipedia. URL:[Link] 3.[3] Title: Non-innocent Radical Ion Intermediates in Photoredox Catalysis: Parallel Reduction Modes Enable Coupling of Diverse Aryl Chlorides. Source: Journal of the American Chemical Society. URL:[Link] 4.[2] Title: Photochemical Synthesis of Anilines via Ni-Catalyzed Coupling of Aryl Halides with Ammonium Salts. Source: ACS Catalysis. URL:[Link]
Sources
Refining the experimental protocol for 3-(4-Chloro-2-methyl-phenyl)-propan-1-ol
Welcome to the technical support center for the synthesis of 3-(4-Chloro-2-methyl-phenyl)-propan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions encountered during this specific synthetic protocol. Our goal is to equip you with the necessary insights to refine your experimental procedure, enhance yield, and ensure the purity of your final product.
I. Reaction Overview & Mechanism
The synthesis of 3-(4-Chloro-2-methyl-phenyl)-propan-1-ol is typically achieved through the reduction of its corresponding carboxylic acid precursor, 3-(4-chloro-2-methylphenyl)propanoic acid. This transformation is a cornerstone of organic synthesis, converting a carboxylic acid to a primary alcohol.
The choice of reducing agent is critical and dictates the reaction conditions and potential side products. While strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) are effective, they are often non-selective.[1][2] Milder and more chemoselective reagents like Borane (BH₃), often used as a complex with tetrahydrofuran (BH₃·THF) or dimethyl sulfide (BH₃·SMe₂), are generally preferred to avoid unwanted side reactions.[3][4][5]
The reaction proceeds via the coordination of the Lewis acidic reducing agent to the carbonyl oxygen of the carboxylic acid. This is followed by hydride transfer to the carbonyl carbon. A subsequent workup step is required to hydrolyze the resulting intermediate to yield the primary alcohol.[6][7]
Caption: General reaction pathway for the reduction of the carboxylic acid to the alcohol.
II. Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of 3-(4-Chloro-2-methyl-phenyl)-propan-1-ol, providing actionable solutions based on established chemical principles.
Q1: My reaction shows low conversion of the starting carboxylic acid, even after extended reaction times. What are the potential causes and how can I fix this?
A1: Low conversion can stem from several factors related to the reagents and reaction conditions.
-
Inactive Reducing Agent: Borane complexes (BH₃·THF or BH₃·SMe₂) can degrade upon improper storage, especially with exposure to moisture.[1] It is crucial to use a fresh or properly stored bottle of the reagent. To test the activity of a questionable bottle, a small-scale test reaction with a known reactive carboxylic acid can be performed.
-
Insufficient Equivalents of Reducing Agent: Carboxylic acids react with the first equivalent of the hydride source in an acid-base reaction, which does not contribute to the reduction.[6][7] Therefore, an excess of the reducing agent is necessary. A common practice is to use at least 1.5 to 2 equivalents of the borane complex per equivalent of the carboxylic acid.
-
Low Reaction Temperature: While the reaction is often initiated at 0 °C to control the initial exotherm, it may require warming to room temperature or even gentle heating (e.g., 40-50 °C) to drive the reaction to completion, particularly with sterically hindered or less reactive substrates.[4] Monitoring the reaction by Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time and temperature.
-
Solvent Purity: The use of anhydrous solvents, typically tetrahydrofuran (THF), is critical. Any moisture will quench the reducing agent, leading to lower yields. Ensure your solvent is properly dried before use.
Q2: After workup, my crude product is a complex mixture with multiple spots on the TLC plate. What are the likely side products and how can I minimize their formation?
A2: The formation of multiple products suggests side reactions may be occurring.
-
Incomplete Reduction: An aldehyde is an intermediate in the reduction of a carboxylic acid to a primary alcohol.[8][9] If an insufficient amount of reducing agent is used, or the reaction is not allowed to proceed to completion, the aldehyde intermediate may be present in the final mixture. Increasing the equivalents of the reducing agent and ensuring complete reaction via TLC monitoring can mitigate this.
-
Over-reduction of the Aromatic Ring: While less common with borane, very harsh reducing conditions or the use of stronger, less selective reducing agents like LiAlH₄ could potentially lead to the reduction of the aromatic ring. Using a milder reducing agent like BH₃·THF or BH₃·SMe₂ under controlled temperature conditions is recommended.[10]
-
Reaction with the Chloro-substituent: Although the aryl-chloride bond is generally stable to borane reduction, highly reactive conditions could potentially lead to dehalogenation. Adhering to milder reaction temperatures should prevent this.
Q3: I'm having difficulty purifying the final product, 3-(4-Chloro-2-methyl-phenyl)-propan-1-ol, by column chromatography. It either streaks on the column or I get poor separation. What can I do?
A3: The purification of polar compounds like alcohols can indeed be challenging.[11] Here are some strategies to improve your column chromatography:
-
Solvent System Optimization: The polarity of your eluent is key. For a moderately polar compound like the target alcohol, a good starting point for a solvent system is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate. Use TLC to find a solvent ratio that gives your product an Rf value of approximately 0.25-0.35 for optimal separation.[12]
-
Dry Loading: Instead of dissolving your crude product in the eluent and loading it directly onto the column (wet loading), try dry loading. Dissolve your crude material in a minimal amount of a volatile solvent (like dichloromethane or methanol), add a small amount of silica gel, and then evaporate the solvent to get a free-flowing powder. This powder can then be carefully added to the top of your column, which often leads to sharper bands and better separation.[12]
-
Deactivating the Silica Gel: Alcohols can sometimes interact strongly with the acidic surface of silica gel, leading to tailing or streaking. You can try deactivating the silica gel by adding a small percentage (e.g., 1%) of a base like triethylamine to your eluent system. This can help to reduce the strong interactions and improve the peak shape.
-
Alternative Stationary Phases: If you continue to have issues with silica gel, consider using a different stationary phase. Alumina (neutral or basic) can be a good alternative for the purification of basic or acid-sensitive compounds. For very polar compounds, reversed-phase chromatography (using a C18 stationary phase and a polar mobile phase like water/acetonitrile or water/methanol) might be a more suitable option.[13]
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard choice for most organic purifications. |
| Eluent System | Hexanes/Ethyl Acetate Gradient | Start with a low polarity (e.g., 9:1 Hexanes:EtOAc) and gradually increase the polarity. |
| Rf Target | 0.25 - 0.35 | Provides optimal separation from impurities. |
| Loading Method | Dry Loading | Leads to sharper bands and improved resolution.[12] |
III. Frequently Asked Questions (FAQs)
Q1: What is the best way to monitor the progress of the reduction reaction?
A1: Thin Layer Chromatography (TLC) is the most convenient and effective method for monitoring the reaction. Spot the reaction mixture alongside a spot of your starting carboxylic acid on a TLC plate. The product alcohol will be less polar than the starting carboxylic acid and will therefore have a higher Rf value. The reaction is complete when the spot corresponding to the starting material has disappeared.
Q2: How do I properly quench the reaction and perform the workup?
A2: After the reaction is complete (as determined by TLC), the excess reducing agent must be carefully quenched.
-
Cool the reaction mixture in an ice bath.
-
Slowly and cautiously add methanol dropwise to quench any unreacted borane. You will observe gas evolution (hydrogen), so ensure adequate ventilation.[4]
-
Once the gas evolution ceases, the reaction mixture can be diluted with water and extracted with an organic solvent like ethyl acetate or dichloromethane.
-
The combined organic layers should be washed with a saturated aqueous solution of sodium bicarbonate to remove any unreacted carboxylic acid, followed by a wash with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
Caption: A typical workflow for the purification of the final product.
Q3: Can I use Sodium Borohydride (NaBH₄) for this reduction?
A3: No, Sodium Borohydride (NaBH₄) is generally not reactive enough to reduce carboxylic acids to primary alcohols under standard conditions.[2][8][9] It is a milder reducing agent primarily used for the reduction of aldehydes and ketones. To reduce a carboxylic acid, a more powerful reducing agent like Lithium Aluminum Hydride (LiAlH₄) or a borane complex is required.[1][9]
Q4: What are the key characterization techniques for the final product?
A4: The structure and purity of the final product, 3-(4-Chloro-2-methyl-phenyl)-propan-1-ol, should be confirmed by a combination of spectroscopic methods:
-
¹H NMR (Proton Nuclear Magnetic Resonance): This will confirm the presence of all the protons in the molecule and their respective chemical environments. You should expect to see signals corresponding to the aromatic protons, the methyl group protons, the three methylene groups, and the hydroxyl proton. The integration of these signals should correspond to the number of protons in each environment.[14]
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This will show the number of unique carbon environments in the molecule.
-
IR (Infrared) Spectroscopy: Look for a broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretch of an alcohol. You should also see the disappearance of the strong carbonyl (C=O) stretch from the starting carboxylic acid (typically around 1700 cm⁻¹).
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product.
By carefully considering these troubleshooting tips and frequently asked questions, you will be better equipped to successfully synthesize and purify 3-(4-Chloro-2-methyl-phenyl)-propan-1-ol, a valuable building block in various research and development applications.
IV. References
-
Biotage. Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]
-
Master Organic Chemistry. Reduction of carboxylic acids to alcohols with borane (BH3). [Link]
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Organic Synthesis. Borane Reductions (using BH3.THF or BH3.Me2S, BMS). [Link]
-
ResearchGate. Is reduction of acid group in nitro substituted benzoic acid using lithium aluminium hydride possible and which one is side products? [Link]
-
Chemistry LibreTexts. 6.5: Reactions of Carboxylic Acids - An Overview. [Link]
-
Chemistry Steps. Reduction of Carboxylic Acids and Their Derivatives. [Link]
-
PMC. Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis. [Link]
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PubMed. Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. [Link]
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ResearchGate. Reduction of Organic Compounds by Lithium Aluminum Hydride. 11. Carboxylic Acids. [Link]
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Waters Blog. Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]
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Prepp. Benzoic Acid Reaction with LiAlH4: Product Explained. [Link]
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YouTube. column chromatography & purification of organic compounds. [Link]
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Organic Chemistry Portal. Acid to Alcohol - Common Conditions. [Link]
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Testbook. [Solved] Benzoic acid on reacting with lithium aluminium hydride give. [Link]
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ResearchGate. How to recrystallize a product from ethanol/diethyl? [Link]
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Pearson. Show a mechanism for the lithium aluminum hydride reduction of be... [Link]
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Chemguide. reduction of carboxylic acids. [Link]
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Jack Westin. Organic Chemistry: Reduction. [Link]
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University of Colorado Boulder. Recrystallization. [Link]
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CLaME. Organic Synthesis Practice Problems. [Link]
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ChemistryViews. Practical Reduction of Carboxylic Acids. [Link]
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Reddit. Common sources of mistake in organic synthesis. [Link]
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YouTube. Master Organic Reactions | Step-by-Step Problem Solving Guide. [Link]
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University of Calgary. RECRYSTALLISATION. [Link]
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YouTube. Recrystallization | MIT Digital Lab Techniques Manual. [Link]
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University of California, Los Angeles. Recrystallization. [Link]
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Chemistry Steps. Reduction of Carboxylic Acids. [Link]
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Paul Bracher. Undergraduate Organic Synthesis Guide. [Link]
-
The Royal Society of Chemistry. Supporting Information. [Link]
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Organic Chemistry: How to…. Approach to Synthesis Problems. [Link]
-
Wiley Online Library. Carbon Monoxide and Hydrogen (Syngas) as C1-Building Block for Selective Catalytic Methylation - Supporting Information. [Link]
-
Google Patents. CN104388516A - Preparation of (R)-(+)-3-chloro-1-phenylpropan-1-ol.
-
Technology Networks. Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. [Link]
-
ABL Technology. 1-(4-CHLORO-3-ETHYLPHENYL)-2-METHYL-2-PROPANOL. [Link]
-
Der Pharma Chemica. Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide. [Link]
-
Doc Brown's Advanced Organic Chemistry. propan-1-ol low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 1-propanol 1-H nmr. [Link]
-
Organic Syntheses. (S)-1-Phenyl-1-propanol. [Link]
-
Google Patents. CN110229087B - Purification method of (1R,2R) -1- [ (4-methylsulfonyl) phenyl ] -2-amino-1, 3-propanediol.
-
Google Patents. CN110668918A - Chemical synthesis method of 3-chloro-1-propanol.
-
Google Patents. CN1554648A - Method for preparing alcohol by reduction of heterocyclic carboxylic acid ester.
-
Master Organic Chemistry. Reduction of carboxylic acids to primary alcohols using LiAlH4. [Link]
-
OrgoSolver. Carboxylic Acids → Primary Alcohols with LiAlH₄. [Link]
Sources
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- 2. jackwestin.com [jackwestin.com]
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- 14. propan-1-ol low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 1-propanol 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
Comprehensive Purity Assessment of 3-(4-Chloro-2-methyl-phenyl)-propan-1-ol: HPLC vs. GC Methodologies
As a Senior Application Scientist, selecting the optimal analytical technique for pharmaceutical intermediates requires moving beyond generic protocols and understanding the fundamental physicochemical properties of the target molecule. For 3-(4-Chloro-2-methyl-phenyl)-propan-1-ol —a critical halogenated aromatic intermediate—purity assessment is not a one-size-fits-all endeavor.
This guide objectively compares High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the purity profiling of this compound, detailing the causality behind chromatographic choices and establishing self-validating experimental workflows.
Physicochemical Causality in Method Selection
The molecular architecture of 3-(4-Chloro-2-methyl-phenyl)-propan-1-ol (MW: 184.66 g/mol ) dictates its behavior in chromatographic systems. Understanding these properties is the first step in designing a robust purity assay:
-
The Aromatic Chromophore: The chlorinated, methylated benzene ring exhibits a strong π−π∗ transition, providing excellent ultraviolet (UV) absorbance. This makes HPLC-UV highly sensitive for detecting the main analyte and its aromatic degradation products (e.g., oxidation to the corresponding aldehyde or acid)[1].
-
The Primary Hydroxyl Group (-OH): The propan-1-ol tail introduces polarity and hydrogen-bonding capabilities. In HPLC, this ensures solubility in aqueous-organic mobile phases. In GC, however, free hydroxyl groups can interact with active silanol sites in the inlet or column, potentially causing peak tailing. Therefore, GC analysis requires highly deactivated columns to ensure peak symmetry without the need for derivatization.
-
Volatility and Thermal Stability: With a moderate molecular weight and boiling point, the compound is sufficiently volatile and thermally stable for GC analysis. GC excels at resolving structurally similar positional isomers (e.g., 2-chloro-4-methyl vs. 4-chloro-2-methyl) that may co-elute in HPLC due to identical hydrophobicities[2].
Analytical Workflow Strategy
To achieve a comprehensive impurity profile, laboratories often employ an orthogonal approach, utilizing HPLC for primary purity and non-volatile degradants, while reserving GC for volatile residuals and isomeric impurities[2].
Analytical workflow for evaluating 3-(4-Chloro-2-methyl-phenyl)-propan-1-ol purity via HPLC and GC.
Experimental Methodologies & Self-Validating Protocols
A reliable analytical method must prove its own validity during every run. The following step-by-step protocols are designed as self-validating systems compliant with USP <621> Chromatography standards[3].
Protocol A: HPLC-UV Analysis (Primary Purity)
Causality: Reversed-phase (RP) chromatography on a C18 column leverages the hydrophobic interaction of the chloromethylphenyl group. A gradient elution ensures that polar synthetic precursors elute early, while non-polar dimers or late-eluting degradants are washed off the column efficiently. Detection at 220 nm maximizes the signal-to-noise ratio for the aromatic ring.
Step-by-Step Methodology:
-
Mobile Phase Preparation:
-
Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water. (TFA suppresses the ionization of any acidic impurities, ensuring sharp peak shapes).
-
Phase B: 100% Acetonitrile.
-
-
Sample Preparation: Dissolve the analyte in a 50:50 Water:Acetonitrile diluent to a final concentration of 1.0 mg/mL.
-
Chromatographic Conditions:
-
Column: C18 (150 mm × 4.6 mm, 3.5 µm).
-
Flow Rate: 1.0 mL/min.
-
Gradient: 20% B to 80% B over 20 minutes, hold for 5 minutes, return to 20% B.
-
Injection Volume: 10 µL.
-
-
Self-Validating System Integration:
-
System Suitability Test (SST): Spike the sample with 0.1% of a known oxidation product (e.g., 3-(4-chloro-2-methyl-phenyl)propanoic acid).
-
Acceptance Criteria: The run is only valid if the Resolution ( Rs ) between the alcohol and the acid is > 2.0, and the Tailing Factor ( Tf ) for the main peak is < 1.5[3].
-
Protocol B: GC-FID Analysis (Volatiles & Isomers)
Causality: Flame Ionization Detection (FID) provides a universal, mass-proportional response to carbon-hydrogen bonds, making it ideal for detecting unreacted alkyl/aryl starting materials that lack a strong UV chromophore. A slightly polar DB-5MS column (5% diphenyl / 95% dimethyl polysiloxane) is selected to provide thermal stability while minimizing silanol interactions with the analyte's primary alcohol group.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve the analyte in GC-grade Ethyl Acetate to a concentration of 2.0 mg/mL. Add 1-octanol (0.5 mg/mL) as an Internal Standard (IS).
-
Chromatographic Conditions:
-
Column: DB-5MS (30 m × 0.25 mm × 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet: Split ratio 10:1, Temperature 250°C.
-
Detector: FID at 300°C.
-
-
Temperature Program: Initial hold at 80°C for 2 minutes (focuses volatile solvent impurities), ramp at 15°C/min to 280°C, hold for 5 minutes (elutes the main analyte and bakes out high-boiling impurities).
-
Self-Validating System Integration:
-
Blank Verification: Inject pure Ethyl Acetate prior to the sample sequence. The system is validated only if no peaks > 0.05% of the expected target analyte area appear at the retention time of the main peak, proving zero inlet carryover.
-
Internal Standard Normalization: The 1-octanol IS validates the precision of the autosampler and the vaporization efficiency of the inlet.
-
Comparative Quantitative Performance
The table below summarizes the expected quantitative performance metrics when analyzing 3-(4-Chloro-2-methyl-phenyl)-propan-1-ol using the described methodologies.
| Performance Metric | HPLC-UV (Reversed-Phase) | GC-FID (Capillary) | Methodological Advantage |
| Primary Application Focus | Non-volatile impurities, degradation products (acids/aldehydes) | Volatile residuals, positional isomers, unreacted precursors | HPLC is better for stability testing; GC is better for process optimization. |
| Resolution of Positional Isomers | Moderate (Isomers often have identical hydrophobicities) | High (Resolves based on subtle boiling point differences) | GC provides superior separation of structural isomers. |
| Limit of Detection (LOD) | ~0.01% (Highly sensitive to the aromatic chromophore) | ~0.05% (Universal carbon-bond detection) | HPLC offers lower detection limits for UV-active compounds. |
| Precision (%RSD) | < 1.0% (Highly reproducible liquid injection loop) | < 2.0% (Requires internal standard for vaporization variance) | HPLC yields tighter precision without the need for internal standards. |
| Sample Integrity | Non-destructive (Analyte remains intact during analysis) | Destructive (Analyte is vaporized and combusted) | HPLC allows for downstream fraction collection if needed. |
| Run Time | 25–30 minutes (Includes gradient and column equilibration) | 15–20 minutes (Temperature ramp and rapid cool-down) | GC offers higher throughput for routine batch screening. |
Strategic Recommendations
For the rigorous purity assessment of 3-(4-Chloro-2-methyl-phenyl)-propan-1-ol in a pharmaceutical development setting:
-
Adopt HPLC-UV as the Primary Release Assay: Due to its superior precision, high sensitivity to aromatic degradants, and non-destructive nature, HPLC should serve as the primary method for final lot release and long-term stability studies[1].
-
Utilize GC-FID as an Orthogonal Control: Deploy GC-FID during the early stages of chemical synthesis and process scale-up. Its ability to detect volatile organic impurities and resolve positional isomers makes it an indispensable tool for confirming the specificity of the synthetic route[2].
By implementing both techniques as self-validating systems, laboratories ensure a comprehensive, regulatory-compliant understanding of the intermediate's purity profile.
References
-
Title: GC vs. HPLC in Pharmaceutical and Medical Device Testing Source: AELAB URL: [Link]
Sources
A Comparative Guide to Confirming the Identity of 3-(4-Chloro-2-methyl-phenyl)-propan-1-ol in a Reaction Mixture
In the landscape of drug development and synthetic chemistry, the unambiguous confirmation of a molecule's identity is a critical checkpoint. For a compound such as 3-(4-Chloro-2-methyl-phenyl)-propan-1-ol, a potential intermediate or final product, rigorous structural elucidation is paramount to ensure purity, safety, and efficacy in subsequent applications. This guide provides an in-depth comparison of analytical techniques, grounded in field-proven insights, to definitively identify this target molecule within a complex reaction mixture.
The analytical challenge lies in distinguishing the desired product from starting materials, reagents, and potential side-products or isomers. A single analytical method is often insufficient to provide the necessary level of confidence. Therefore, a multi-technique, orthogonal approach is the industry standard, providing a self-validating system for structural confirmation.[1][2][3] This guide will focus on the synergistic use of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS) coupled with Chromatography, and Fourier-Transform Infrared (FTIR) Spectroscopy.
The Orthogonal Analytical Strategy
The core principle of this strategy is to probe different molecular properties. NMR provides detailed information about the connectivity of atoms, MS reveals the molecular weight and fragmentation patterns, and FTIR identifies the functional groups present.[4][5] When the data from these disparate techniques converge to support a single structure, the identity of the compound is confirmed with a high degree of certainty.
Caption: Figure 1. Overall workflow for the confirmation of a synthesized compound.
Comparative Analysis of Key Identification Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architect's Blueprint
NMR spectroscopy is the cornerstone of organic structure determination, providing a detailed map of the carbon and hydrogen framework within a molecule.[6][7][8] For 3-(4-Chloro-2-methyl-phenyl)-propan-1-ol, both ¹H and ¹³C NMR are indispensable.
-
Expertise & Experience: ¹H NMR will reveal the number of unique proton environments, their integration (relative number of protons), and their splitting patterns (information about adjacent protons). ¹³C NMR will show the number of unique carbon environments. The causality behind choosing specific deuterated solvents is to avoid interference from solvent protons in the ¹H NMR spectrum.[9][10]
Expected NMR Data for 3-(4-Chloro-2-methyl-phenyl)-propan-1-ol
| ¹H NMR | Expected Chemical Shift (δ, ppm) | Splitting | Integration | Assignment |
| Protons | ~7.1-7.3 | Multiplet | 3H | Aromatic protons |
| Protons | ~3.6 | Triplet | 2H | -CH₂-OH |
| Protons | ~2.6 | Triplet | 2H | Ar-CH₂- |
| Protons | ~2.3 | Singlet | 3H | Ar-CH₃ |
| Protons | ~1.8 | Multiplet | 2H | -CH₂-CH₂-CH₂- |
| Protons | ~1.5 (broad) | Singlet | 1H | -OH |
| ¹³C NMR | Expected Chemical Shift (δ, ppm) | Assignment |
| Carbons | ~135-140 | Aromatic C-Cl & C-CH₃ |
| Carbons | ~125-132 | Aromatic C-H & C-CH₂ |
| Carbon | ~62 | -CH₂-OH |
| Carbon | ~34 | Ar-CH₂- |
| Carbon | ~31 | -CH₂-CH₂-CH₂- |
| Carbon | ~20 | Ar-CH₃ |
Mass Spectrometry (MS) Coupled with Chromatography: The Molecular Scale
Pairing MS with either Gas Chromatography (GC) or Liquid Chromatography (LC) serves a dual purpose: separation of the target compound from the reaction mixture and determination of its molecular weight and fragmentation pattern.[11][12][13]
-
Expertise & Experience: The choice between GC-MS and LC-MS depends on the volatility and thermal stability of the analyte.[14][15][16] For 3-(4-Chloro-2-methyl-phenyl)-propan-1-ol, GC-MS is a suitable choice due to its likely volatility. The mass spectrum will show a molecular ion peak corresponding to the compound's molecular weight. The presence of chlorine will be evident from the characteristic M+2 isotopic peak, with an intensity ratio of approximately 3:1 for the ³⁵Cl and ³⁷Cl isotopes.
Expected Mass Spectrometry Data
| Technique | Expected Result | Interpretation |
| GC-MS (EI) | Molecular Ion (M⁺) at m/z ~184 | Corresponds to the molecular weight of C₁₀H₁₃ClO |
| Isotopic Peak (M+2) at m/z ~186 | Confirms the presence of one chlorine atom | |
| Key Fragments | Fragmentation pattern provides structural clues |
Fourier-Transform Infrared (FTIR) Spectroscopy: The Functional Group Fingerprint
FTIR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule.[17][18][19] It works by measuring the absorption of infrared radiation by the sample, which causes molecular vibrations at specific frequencies.[17]
-
Expertise & Experience: For our target molecule, the most prominent and diagnostic peak will be a broad absorption in the 3200-3600 cm⁻¹ region, which is characteristic of the O-H stretching vibration in an alcohol. The presence of C-H bonds in both aromatic and aliphatic regions will also be visible.
Expected FTIR Data
| Functional Group | Expected Absorption Range (cm⁻¹) | Appearance |
| O-H (alcohol) | 3200 - 3600 | Strong, Broad |
| C-H (aromatic) | 3000 - 3100 | Medium, Sharp |
| C-H (aliphatic) | 2850 - 3000 | Strong, Sharp |
| C=C (aromatic) | 1450 - 1600 | Medium, Sharp |
| C-O (alcohol) | 1050 - 1260 | Strong, Sharp |
Experimental Protocols
Protocol 1: NMR Sample Preparation
Trustworthiness: This protocol ensures a high-quality, homogeneous sample for reproducible NMR analysis.[9][10][20][21][22]
-
Sample Weighing: Accurately weigh 5-10 mg of the purified product for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃). The choice of solvent is critical to dissolve the sample completely without introducing interfering signals.
-
Dissolution: Gently swirl or vortex the vial to ensure the sample is fully dissolved. If necessary, use a Pasteur pipette to transfer the solution to the NMR tube, filtering through a small cotton plug to remove any particulates.
-
Tube Filling: The final solution height in a standard 5 mm NMR tube should be approximately 4-5 cm.
-
Standard Addition (Optional): Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.
-
Labeling: Clearly label the NMR tube with the sample identification.
Protocol 2: GC-MS Sample Preparation and Analysis
Trustworthiness: This protocol is designed for the reliable analysis of a semi-volatile organic compound, ensuring accurate mass determination.[23]
-
Sample Dilution: Prepare a dilute solution of the purified product (approx. 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Vial Transfer: Transfer the solution to a 2 mL autosampler vial.
-
Instrumentation Setup:
-
Injector: Set to a temperature that ensures volatilization without thermal decomposition (e.g., 250 °C).
-
GC Column: Use a suitable capillary column (e.g., a 30m DB-5ms).
-
Oven Program: A typical temperature gradient would start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 280 °C) to ensure elution of the compound.
-
MS Detector: Operate in Electron Ionization (EI) mode with a scan range of m/z 40-400.
-
-
Injection and Data Acquisition: Inject 1 µL of the sample and acquire the data.
Synthesizing the Data for Unambiguous Confirmation
The final step is to integrate the data from all three techniques. The confirmation of 3-(4-Chloro-2-methyl-phenyl)-propan-1-ol is achieved when:
-
The ¹H and ¹³C NMR spectra are fully consistent with the proposed structure's proton and carbon environments, including chemical shifts, integrations, and splitting patterns.
-
The GC-MS data shows a single major peak at a retention time consistent with the compound's polarity and boiling point, with a mass spectrum exhibiting the correct molecular ion and the characteristic chlorine isotopic pattern.
-
The FTIR spectrum clearly shows the presence of an alcohol O-H group and the other expected functional group absorptions.
Caption: Figure 2. Logic diagram for data convergence leading to confirmation.
Conclusion
Confirming the identity of a synthesized molecule like 3-(4-Chloro-2-methyl-phenyl)-propan-1-ol is a non-negotiable step in the research and development pipeline. By employing an orthogonal analytical strategy that combines the structural detail of NMR, the molecular weight precision of MS, and the functional group specificity of FTIR, researchers can build an irrefutable case for the identity and purity of their compound. This guide provides the framework and practical protocols to achieve this with scientific rigor and confidence. The principles and workflows described herein are broadly applicable to the structural elucidation of a wide range of organic molecules.[24][25][26][27][28]
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Advanced Scaffold Selection: A Comparative Guide to 3-(4-Chloro-2-methyl-phenyl)-propan-1-ol in Medicinal Chemistry
As drug discovery programs increasingly target complex protein-protein interactions and allosteric sites, the selection of starting building blocks dictates the downstream success of lead optimization. 3-(4-Chloro-2-methyl-phenyl)-propan-1-ol (CAS: 1260794-38-4) has emerged as a highly privileged synthetic intermediate .
As a Senior Application Scientist, I have structured this guide to objectively compare this specific scaffold against its structural analogs. By detailing the causality behind its physicochemical performance, this guide provides drug development professionals with the mechanistic insights and self-validating protocols necessary to successfully integrate this molecule into active pharmaceutical ingredients (APIs).
Physicochemical Profiling and Structural Causality
When designing a therapeutic molecule, every atom must serve a specific purpose. The substitution pattern on the phenyl ring of 3-(4-Chloro-2-methyl-phenyl)-propan-1-ol is not arbitrary; it is a deliberate engineering choice designed to optimize both pharmacodynamics (target binding) and pharmacokinetics (metabolic stability) .
-
The Ortho-Methyl Effect (Conformational Restriction): The methyl group at the 2-position introduces a significant steric clash with the propanol side chain. This causality is critical: it restricts the free rotation of the C-C bond connecting the alkyl chain to the aromatic ring. By locking the molecule into a preferred conformation, the entropic penalty upon binding to a target receptor is drastically reduced, often leading to a 10- to 100-fold increase in binding affinity compared to unsubstituted analogs.
-
The Para-Chloro Shield (Metabolic Stability): Unsubstituted phenyl rings are notorious liabilities in vivo, as they are rapidly oxidized at the para-position by hepatic Cytochrome P450 (CYP450) enzymes. The installation of a chlorine atom at the 4-position acts as a robust metabolic shield, blocking this hydroxylation pathway. Furthermore, the electron-withdrawing nature of the chlorine atom enables favorable halogen bonding within the hydrophobic sub-pockets of target kinase domains.
Comparative Physicochemical Parameters
To objectively evaluate its utility, we must compare 3-(4-Chloro-2-methyl-phenyl)-propan-1-ol against alternative building blocks lacking either the steric or electronic modifications.
| Compound | CAS Number | MW ( g/mol ) | CLogP (est.) | TPSA (Ų) | Key Structural Feature | Metabolic Liability |
| 3-(4-Chloro-2-methyl-phenyl)-propan-1-ol | 1260794-38-4 | 184.66 | 2.8 | 20.2 | Ortho-Me, Para-Cl | Low (Blocked para-position) |
| 3-(4-Chlorophenyl)propan-1-ol | 5406-86-0 | 170.63 | 2.3 | 20.2 | Para-Cl only | Moderate (Benzylic oxidation) |
| 3-(2-Methylphenyl)propan-1-ol | 16789-46-1 | 150.22 | 2.1 | 20.2 | Ortho-Me only | High (Para-hydroxylation) |
Downstream Signaling Impact
When this building block is functionalized into a mature kinase inhibitor, its unique steric and electronic properties dictate its interaction with the target. The following diagram illustrates the logical relationship between the scaffold's structural integration and its ultimate cellular impact.
Fig 1: Integration of the scaffold into a targeted inhibitor and its downstream signaling impact.
Self-Validating Experimental Workflows
To utilize 3-(4-Chloro-2-methyl-phenyl)-propan-1-ol effectively in drug development, it is typically oxidized to an aldehyde and subsequently coupled to a larger pharmacophore via reductive amination. In rigorous synthetic chemistry, protocols must be self-validating —meaning the workflow incorporates built-in diagnostic checkpoints that prove the success of a step before resources are wasted on the next.
Protocol: Two-Step Conversion to an Amine Scaffold
Step 1: Controlled Oxidation to 3-(4-Chloro-2-methyl-phenyl)propanal Causality: Dess-Martin Periodinane (DMP) is selected over the Jones reagent to strictly prevent over-oxidation to the carboxylic acid, which would render the subsequent amination impossible .
-
Preparation : Dissolve 1.0 eq of 3-(4-Chloro-2-methyl-phenyl)-propan-1-ol in anhydrous dichloromethane (DCM) under an inert argon atmosphere at 0°C.
-
Reagent Addition : Add 1.2 eq of DMP portion-wise over 15 minutes. Allow the reaction to warm to room temperature and stir for 2 hours.
-
Self-Validation Checkpoint : Spot the reaction mixture on a silica TLC plate alongside the starting material. Develop the plate and stain with 2,4-Dinitrophenylhydrazine (2,4-DNP).
-
Validation: The immediate appearance of a bright orange/yellow spot confirms the successful formation of the aldehyde. If the spot is absent, the DMP reagent has degraded, and the reaction must be aborted immediately to save downstream amine reagents.
-
-
Workup : Quench with a 1:1 mixture of saturated aqueous NaHCO3 and Na2S2O3. Extract with DCM, dry over MgSO4, and concentrate in vacuo.
Step 2: Reductive Amination Causality: Sodium triacetoxyborohydride (NaBH(OAc)3) is used as the reducing agent because it is mild enough to selectively reduce the iminium ion intermediate without reducing any unreacted aldehyde back to the starting alcohol.
-
Imine Formation : Dissolve the crude aldehyde (1.0 eq) and the desired primary amine (1.1 eq) in 1,2-dichloroethane (DCE). Add a catalytic amount of glacial acetic acid to facilitate iminium ion formation. Stir for 1 hour at room temperature.
-
Reduction : Add 1.5 eq of NaBH(OAc)3 portion-wise. Stir for 12 hours.
-
Self-Validation Checkpoint : Analyze the crude mixture via LC-MS.
-
Validation: The disappearance of the aldehyde mass peak and the emergence of the product mass peak (M+H) validates the successful coupling. Crucially, the isotopic signature of the chlorine atom (a distinct 3:1 ratio of M to M+2 peaks) serves as an internal structural confirmation that the halogen shield was not cleaved during the reduction process.
-
-
Purification : Quench with 1N NaOH, extract with ethyl acetate, and purify via flash column chromatography.
Fig 2: Self-validating synthetic workflow for converting the propanol building block to an amine.
References
Personal protective equipment for handling 3-(4-Chloro-2-methyl-phenyl)-propan-1-ol
A Researcher's Guide to Safely Handling 3-(4-Chloro-2-methyl-phenyl)-propan-1-ol
As a Senior Application Scientist, this guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with 3-(4-Chloro-2-methyl-phenyl)-propan-1-ol. This document is designed to instill a deep sense of trust by offering value beyond the product itself, ensuring that every protocol described is a self-validating system for laboratory safety.
Immediate Safety and Hazard Assessment
Key Safety Considerations:
| Hazard Category | Potential Risks & Precautions |
| Contact | May cause skin and eye irritation or burns.[2][3][4] Avoid all direct contact. |
| Inhalation | Vapors may be harmful and cause respiratory tract irritation.[1][2][5] Always handle in a well-ventilated area or chemical fume hood.[1][6] |
| Ingestion | Considered harmful if swallowed.[3][7] Do not eat, drink, or smoke in the laboratory.[3] |
| Flammability | Alcohols can be flammable, and vapors may form explosive mixtures with air.[5] Keep away from heat, sparks, and open flames.[6][8] |
| Environmental | Halogenated organic compounds can be harmful to aquatic life and require specific disposal procedures.[9] Do not dispose of down the drain.[10][11] |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) are critical to minimizing exposure risks when handling 3-(4-Chloro-2-methyl-phenyl)-propan-1-ol.
Hand Protection
-
Glove Type: Chemical-resistant gloves are mandatory. Nitrile or neoprene gloves are recommended as they offer good resistance to a wide range of chemicals, including alcohols and aromatic solvents.[5][12][13]
-
Inspection and Use: Always inspect gloves for any signs of degradation or punctures before use.[1] Remove and dispose of gloves properly after handling the chemical, and always wash your hands thoroughly.[1]
Eye and Face Protection
-
Primary Protection: Chemical splash goggles that fit snugly and provide indirect ventilation are essential to protect against splashes and vapors.[5][13][14]
-
Enhanced Protection: When handling larger quantities or when there is a significant risk of splashing, a face shield should be worn in conjunction with safety goggles for full facial protection.[13][14]
Protective Clothing
-
Lab Coat: A chemical-resistant lab coat or apron that covers the torso and extends to the knees should be worn to protect against spills and splashes.[5]
-
Full Coverage: Long pants and closed-toe shoes are required to ensure no skin is exposed.[15] For tasks with a higher risk of exposure, consider chemically resistant coveralls.
Respiratory Protection
-
Standard Handling: When working in a properly functioning chemical fume hood, respiratory protection is typically not required.
-
Risk of Inhalation: In situations where ventilation is inadequate or there is a risk of inhaling vapors, a respirator may be necessary. The type of respirator will depend on the concentration and toxicity of the airborne substance.[5]
Operational and Disposal Plans: A Step-by-Step Guide
A systematic approach to handling and disposal is crucial for maintaining a safe laboratory environment.
Safe Handling Workflow
The following diagram illustrates the key steps for the safe handling of 3-(4-Chloro-2-methyl-phenyl)-propan-1-ol from preparation to disposal.
Caption: Workflow for Safe Handling and Disposal.
Emergency Procedures
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes.[1][4] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1][4] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.
-
Inhalation: Move the person to fresh air.[1] If breathing is difficult, provide oxygen.[1] If not breathing, give artificial respiration.[1] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[1] Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention.
-
Spills: For small spills, absorb the chemical with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[11] For large spills, evacuate the area and contact your institution's environmental health and safety department.[11]
Waste Disposal
As a chlorinated organic compound, 3-(4-Chloro-2-methyl-phenyl)-propan-1-ol is classified as a halogenated organic waste.[16]
-
Segregation: Collect all waste containing this compound in a designated, properly labeled hazardous waste container for halogenated organic solvents.[10][11][16] Do not mix with non-halogenated waste.[10][11]
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name of all contents.[10][11]
-
Storage: Keep the waste container tightly closed and store it in a cool, dry, and well-ventilated area, away from incompatible materials.[1][11]
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[3]
References
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- What are the safety precautions when handling alcohols? (2025, December 18). ZHONGDA Blog.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
